Technical Documentation Center

N-(4-aminophenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-aminophenyl)benzamide
  • CAS: 1586658-97-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4'-Aminobenzanilide for Advanced Research and Development

Foreword In the landscape of modern chemical synthesis, the mastery of fundamental building blocks is paramount to innovation. 4'-Aminobenzanilide, with its elegant simplicity and dual functionality, represents such a co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern chemical synthesis, the mastery of fundamental building blocks is paramount to innovation. 4'-Aminobenzanilide, with its elegant simplicity and dual functionality, represents such a cornerstone molecule. It is a compound that bridges classical organic reactions with the frontiers of materials science and pharmaceutical development. This guide is designed for the discerning researcher, scientist, and drug development professional, offering not just a repository of data, but a cohesive, experience-driven narrative on the utility and application of this versatile chemical entity. Our focus is on the causality behind experimental choices and the establishment of self-validating methodologies, ensuring both scientific rigor and practical applicability.

Core Molecular and Physical Profile

A molecule's identity is defined by its structure and physical properties. For 4'-Aminobenzanilide, these attributes dictate its reactivity, solubility, and handling characteristics, forming the foundational knowledge for any experimental design.

Chemical Identity

The unambiguous identification of a chemical substance is the first step in ensuring experimental reproducibility and safety.

  • Systematic Name (IUPAC): N-(4-aminophenyl)benzamide

  • Common Synonyms: p-Aminobenzanilide, Benzoic acid-(4-amino-anilide)[1][2]

  • Chemical Abstracts Service (CAS) Number: 17625-83-1[1][2]

Molecular Formula and Weight

Stoichiometric calculations and analytical interpretations rely on precise molecular data.

  • Molecular Formula: C₁₃H₁₂N₂O[1][2][3]

  • Molecular Weight: 212.25 g/mol [1][2][3]

  • Linear Formula: C₆H₅CONHC₆H₄NH₂

Physicochemical Data Summary

The following table consolidates key physical properties, providing a quick reference for laboratory applications. The selection of appropriate solvents and reaction temperatures is critically dependent on this data.

PropertyValueCitation(s)
Appearance Off-white to beige crystalline powder[4]
Melting Point 127-131 °C
Water Solubility Slightly soluble[4]
Primary Hazards Irritant[5]

Synthesis Workflow: A Protocol Grounded in Self-Validation

The synthesis of 4'-Aminobenzanilide is a classic illustration of selective amidation. The protocol detailed below is designed not merely as a set of instructions, but as a self-validating system where reaction monitoring is integral to achieving high purity and yield. The rationale behind the choice of reagents and purification steps is to control the reaction at the mono-acylation stage, preventing the formation of the di-substituted byproduct.

Experimental Logic and Workflow Diagram

The workflow is a multi-stage process involving the core reaction followed by a series of purification steps. Each stage has a specific purpose, contributing to the isolation of the final, pure product.

synthesis_workflow cluster_reactants Reactant Staging cluster_monitoring In-Process Control (Self-Validation) cluster_workup Workup & Purification Cascade p_phenylenediamine p-Phenylenediamine in Anhydrous DCM reaction_vessel Reaction at 0°C (Slow, controlled addition) p_phenylenediamine->reaction_vessel benzoyl_chloride Benzoyl Chloride in Anhydrous DCM benzoyl_chloride->reaction_vessel Dropwise base Pyridine (Base & Nucleophilic Catalyst) base->reaction_vessel tlc TLC Monitoring: - Spot disappearance of p-Phenylenediamine - Appearance of product spot reaction_vessel->tlc Sample periodically wash_hcl 1. Wash with 1M HCl (Removes excess base & diamine) tlc->wash_hcl Upon completion wash_bicarb 2. Wash with sat. NaHCO₃ (Neutralizes residual acid) wash_hcl->wash_bicarb wash_brine 3. Wash with Brine (Removes bulk aqueous phase) wash_bicarb->wash_brine drying 4. Dry over Anhydrous MgSO₄ wash_brine->drying evaporation 5. Solvent Removal (Rotary Evaporation) drying->evaporation recrystallization 6. Recrystallization from Ethanol/Water (Final high-purity isolation) evaporation->recrystallization final_product Pure 4'-Aminobenzanilide recrystallization->final_product

Caption: Step-by-step synthesis and purification workflow for 4'-Aminobenzanilide.

Detailed Bench-Top Protocol

Objective: To synthesize high-purity 4'-Aminobenzanilide via selective N-acylation of p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (reagent grade)

  • Deionized Water

Procedure:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-phenylenediamine (1.0 eq) in anhydrous DCM. Equip the flask with a magnetic stirrer, a dropping funnel, and a septum.

  • Cooling and Base Addition: Cool the flask to 0°C using an ice-water bath. This is a critical step to moderate the exothermic reaction and enhance selectivity. Add anhydrous pyridine (1.1 eq) via syringe.

  • Controlled Acylation: Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes. A precipitate of pyridinium hydrochloride will form.

  • Self-Validating Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is complete when the starting p-phenylenediamine spot is no longer visible. This direct empirical check prevents premature workup and ensures maximum conversion.

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the entire mixture to a separatory funnel.

  • Purification via Extraction:

    • Acid Wash: Wash the organic layer with 1 M HCl (2x). This step protonates and removes the excess pyridine and any unreacted p-phenylenediamine into the aqueous layer.

    • Base Wash: Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acidic species.

    • Brine Wash: Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a hot ethanol/water mixture. The formation of well-defined crystals upon cooling is a physical indicator of high purity. Isolate the crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Core Applications in Scientific Disciplines

The utility of 4'-Aminobenzanilide stems from its bifunctional nature, possessing a nucleophilic primary amine and a stable amide backbone. This structure allows it to serve as a versatile intermediate.

Intermediate in Polymer Chemistry

The compound is a valuable monomer for producing high-performance aramids (aromatic polyamides). The rigidity of the benzanilide unit imparts exceptional thermal stability and mechanical strength to the resulting polymers, which are utilized in advanced composites and fire-resistant textiles.

Precursor for Azo Dyes

The primary aromatic amine group is readily converted into a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds (e.g., phenols, anilines) to synthesize a diverse range of azo dyes. The benzanilide moiety acts as a significant part of the chromophore, influencing the final color and properties of the dye.

dye_synthesis_pathway aminobenzanilide 4'-Aminobenzanilide diazotization Diazotization (NaNO₂, HCl, 0-5°C) aminobenzanilide->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt azo_coupling Azo Coupling Reaction diazonium_salt->azo_coupling coupling_partner Coupling Partner (e.g., N,N-dimethylaniline) coupling_partner->azo_coupling azo_dye Azo Dye Product azo_coupling->azo_dye

Caption: Reaction pathway for the synthesis of an azo dye from 4'-Aminobenzanilide.

Scaffold in Medicinal Chemistry

The benzanilide structure is a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. The 4'-amino group serves as a key attachment point for building molecular diversity, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.

References

  • Advent Bio. 4'-Aminobenzanilide. [Link]

  • PubChem, National Center for Biotechnology Information. 4,4'-Diaminobenzanilide. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Aminobenzamide. [Link]

  • PubChem, National Center for Biotechnology Information. p-Aminobenzamidine. [Link]

Sources

Exploratory

N-(4-aminophenyl)benzamide structure and IUPAC name

Technical Monograph: -(4-Aminophenyl)benzamide Executive Summary -(4-Aminophenyl)benzamide (CAS: 17625-83-1), also known as 4'-aminobenzanilide, is a critical bis-aryl amide scaffold utilized in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph:


-(4-Aminophenyl)benzamide 

Executive Summary


-(4-Aminophenyl)benzamide (CAS: 17625-83-1), also known as 4'-aminobenzanilide, is a critical bis-aryl amide scaffold utilized in medicinal chemistry and materials science. Structurally, it consists of a benzamide core coupled to a para-phenylenediamine moiety. This compound serves as a versatile intermediate for the synthesis of histone deacetylase (HDAC) inhibitors, azo dyes, and high-performance polyamides. Its value lies in the differential reactivity of its two nitrogen centers: the chemically stable amide nitrogen and the nucleophilic primary amine, allowing for selective downstream derivatization.

Chemical Identity & Structure

Parameter Details
IUPAC Name

-(4-Aminophenyl)benzamide
Common Names 4'-Aminobenzanilide;

-Benzoyl-p-phenylenediamine
CAS Number 17625-83-1
Molecular Formula

Molecular Weight 212.25 g/mol
SMILES NC1=CC=C(NC(=O)C2=CC=CC=C2)C=C1
InChI Key GTTFJYUWPUKXJH-UHFFFAOYSA-N

Structural Analysis: The molecule features a central amide bond linking a phenyl ring (benzoyl group) and an aniline ring. The amide group is planar due to resonance (


), while the primary amine at the para position functions as a hydrogen bond donor and a nucleophilic handle.

Synthetic Methodology

Direct acylation of p-phenylenediamine with benzoyl chloride often leads to mixtures of mono- and di-benzoylated products due to the similar nucleophilicity of the two amine groups. To ensure high purity and regioselectivity, a Nitro-Reduction Route is the industry standard.

Protocol: Selective Synthesis via Nitro-Reduction

Step 1: Benzoylation of p-Nitroaniline

  • Reagents: p-Nitroaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine or Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve p-nitroaniline in dry DCM. Add base.[1][2] Dropwise add benzoyl chloride at 0°C to control exotherm. Stir at room temperature for 4–6 hours.

  • Mechanism: Nucleophilic acyl substitution. The electron-withdrawing nitro group actually deactivates the aniline, making the reaction slower than with unsubstituted aniline, but it prevents side reactions.

  • Workup: Wash with dilute HCl (to remove pyridine) and NaHCO

    
    . Recrystallize the intermediate, 
    
    
    
    -(4-nitrophenyl)benzamide.

Step 2: Reduction of the Nitro Group

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water (4:1). Alternatively, H
    
    
    
    /Pd-C can be used.[3]
  • Procedure: Suspend the nitro intermediate in EtOH/H

    
    O. Add NH
    
    
    
    Cl and Fe powder. Reflux for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).
  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Recrystallize from Ethanol/Water to yield off-white crystals of

    
    -(4-aminophenyl)benzamide.
    

SynthesisRoute Fig 1. Selective Synthesis Workflow via Nitro-Reduction Pathway Start p-Nitroaniline Inter N-(4-nitrophenyl)benzamide (Intermediate) Start->Inter Acylation Reagent1 Benzoyl Chloride (Base, DCM) Reagent1->Inter Product N-(4-aminophenyl)benzamide (Target) Inter->Product Nitro Reduction Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product

Structural Characterization

Verification of the structure relies on the distinct chemical environments of the two nitrogen atoms and the aromatic protons.

Spectroscopic Data (DMSO- )
Signal Shift (

, ppm)
Multiplicity Integration Assignment
Amide NH 9.90 – 10.05Singlet (s)1HAmide proton (deshielded by C=O)
Benzoyl Ar-H 7.90 – 7.95Doublet (d)2HOrtho to C=O
Benzoyl Ar-H 7.50 – 7.60Multiplet (m)3HMeta/Para to C=O
Aniline Ar-H 7.35 – 7.45Doublet (d)2HOrtho to Amide (Meta to NH

)
Aniline Ar-H 6.50 – 6.55Doublet (d)2HOrtho to NH

(Shielded by NH

)
Amine NH

4.80 – 5.00Broad Singlet2HPrimary amine protons

Interpretation:

  • The Amide NH singlet at ~10 ppm is characteristic of secondary amides.

  • The Amine NH

    
      at ~4.9 ppm confirms the reduction of the nitro group.
    
  • The Aniline Ring shows an AA'BB' pattern (two doublets), typical for para-disubstituted benzenes with electron-donating (NH

    
    ) and electron-withdrawing (Amide) groups.
    

Physicochemical Properties

Property Value Notes
Melting Point 205 – 207 °CSignificantly higher than benzamide (127°C) due to intermolecular H-bonding.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (Hexane).
pKa (Amine) ~4.5 – 5.0The aniline nitrogen is weakly basic.
pKa (Amide) ~13 – 14The amide nitrogen is non-basic/weakly acidic.
LogP 1.73 (Predicted)Moderate lipophilicity, suitable for drug-like scaffolds.

Applications in Drug Discovery


-(4-Aminophenyl)benzamide acts as a privileged scaffold in medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) Inhibitors .
  • Pharmacophore Role: The benzamide motif serves as a "Cap" or "Linker" group. In many HDAC inhibitors (e.g., Entinostat/MS-275), a similar benzamide core aligns the molecule within the enzyme's active site channel.

  • Zinc Binding Group (ZBG) Precursor: While the ortho-aminoanilide is the classic ZBG for Class I HDAC selectivity, the para-amino isomer described here is often used to synthesize "Linker-less" inhibitors or to probe the depth of the hydrophobic pocket.

  • Derivatization: The free primary amine allows for the attachment of various "Cap" groups (e.g., sulfonyl chlorides, isocyanates) to optimize potency and selectivity.

Pharmacophore Fig 2. Pharmacophore Mapping of the N-(4-aminophenyl)benzamide Scaffold Core Benzamide Core (Hydrophobic Interaction) Amide Amide Bond (H-Bond Acceptor/Donor) Core->Amide Structural Rigidification Amine Primary Amine (p-NH2) (Nucleophilic Handle / H-Bond Donor) Amide->Amine Linker Segment Target Target Protein (e.g., HDAC Active Site) Amine->Target Interaction / Derivatization Site

References

  • National Institute of Standards and Technology (NIST). "Benzamide, N-(4-aminophenyl)-." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Benzamide, N-(4-aminophenyl)-." National Library of Medicine. [Link]

  • Elshahary, A., et al. "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway." RSC Advances, 2025. (Reference for NMR solvent shifts in DMSO-d6). [Link]

  • Zhang, L., et al. "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology, 2021. (Context for benzamide scaffolds in HDAC inhibition). [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of N-(4-Aminophenyl)benzamide

Executive Summary Compound: N-(4-aminophenyl)benzamide (also known as 4'-aminobenzanilide). CAS: 17625-83-1 Solubility Profile: High solubility in DMSO (>50 mg/mL); negligible solubility in neutral aqueous media (<0.1 mg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(4-aminophenyl)benzamide (also known as 4'-aminobenzanilide). CAS: 17625-83-1 Solubility Profile: High solubility in DMSO (>50 mg/mL); negligible solubility in neutral aqueous media (<0.1 mg/mL).

This technical guide addresses the critical solubility disparity between organic stock solvents and aqueous assay buffers for N-(4-aminophenyl)benzamide. Due to its rigid benzanilide scaffold and intermolecular hydrogen bonding, this compound exhibits "brick dust" properties—high crystal lattice energy leading to poor aqueous solubility. Successful application in biological assays requires precise stock preparation and stepwise dilution protocols to prevent precipitation ("crashing out").

Part 1: Physicochemical Profiling

To manipulate the solubility of N-(4-aminophenyl)benzamide, one must understand the molecular forces governing its solid-state and solution behavior.

Structural Analysis

The molecule consists of two phenyl rings linked by an amide bond, with a primary amine at the para position.

  • Rigidity & Stacking: The central amide bond possesses partial double-bond character, restricting rotation and favoring a planar conformation. This planarity facilitates strong

    
    -
    
    
    
    stacking in the crystal lattice.
  • Hydrogen Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor), along with the terminal amine, create a robust intermolecular hydrogen bond network. This high lattice energy is the primary barrier to aqueous solubility.

Key Parameters
ParameterValue (Approx.)Implication
Molecular Weight 212.25 g/mol Small molecule, favorable for diffusion if dissolved.
LogP (Octanol/Water) 1.9 – 2.6Moderately lipophilic. Permeable, but requires organic co-solvents.
pKa (Aniline N) ~4.6Critical: At pH 7.4, the molecule is uncharged (neutral) and least soluble. At pH < 4, it protonates, drastically increasing solubility.
pKa (Amide N) > 15Non-ionizable under physiological conditions.

Part 2: Comparative Solubility Data

The following data consolidates experimental observations and calculated properties for standard laboratory solvents.

SolventSolubility LimitSolubility ClassTechnical Notes
DMSO > 50 mg/mL Very SolublePreferred solvent for stock solutions (10–100 mM).
Ethanol ~20 mg/mLSolubleGood alternative for evaporation protocols; less stable for long-term storage than DMSO.
Water (pH 7.4) < 0.1 mg/mL InsolubleHigh risk of precipitation upon dilution.
0.1 M HCl > 10 mg/mLSolubleProtonation of the aniline amine (

) breaks crystal lattice forces.

Scientific Insight: The dramatic difference between DMSO and water solubility is driven by the solvation energy . DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the benzanilide crystal without requiring ionization. Water, being a polar protic solvent, cannot overcome the lattice energy of the neutral hydrophobic scaffold without the assistance of ionization (low pH).

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 10.6 mg of N-(4-aminophenyl)benzamide powder.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, >99.9%).

    • Note: Avoid using "wet" DMSO, as absorbed water can initiate micro-precipitation over time.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the aniline moiety) and store at -20°C.

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute the DMSO stock into aqueous buffer without precipitating the compound. Direct dilution (e.g., 1:1000) often causes local high concentrations that trigger immediate precipitation.

Step-by-Step Workflow:

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% Ethanol or pure PEG-400) to create a 5 mM Working Solution .

  • Rapid Dispersion: Pipette the Working Solution directly into the center of the vortexing aqueous buffer (pH 7.4).

    • Critical: Do not pipette onto the side of the tube; the compound will crash out on the plastic surface.

  • Final Concentration: Aim for a final DMSO concentration of < 1% (v/v) to avoid solvent toxicity in biological assays.

Protocol C: pH-Dependent Solubilization

For applications compatible with acidic conditions (e.g., certain HPLC mobile phases or chemical synthesis):

  • Dissolve the compound directly in 0.1 M HCl or 1% Acetic Acid .

  • The solution should be clear and colorless.

  • Warning: Neutralizing this solution (raising pH > 5) will cause immediate reprecipitation.

Part 4: Technical Visualization

The following diagram illustrates the critical decision pathways for handling N-(4-aminophenyl)benzamide to ensure assay reproducibility.

SolubilityWorkflow Solid Solid N-(4-aminophenyl)benzamide (Brick Dust) DMSO_Stock 50 mM DMSO Stock (Stable Solution) Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Acid_Sol Dissolve in 0.1 M HCl (Protonated Form) Solid->Acid_Sol Protonation (pH < 4) Direct_Add Direct Addition to Neutral Buffer (pH 7.4) DMSO_Stock->Direct_Add High Dilution Factor Intermediate Intermediate Dilution (1:10 in PEG-400 or EtOH) DMSO_Stock->Intermediate Stepwise Dilution Precipitation PRECIPITATION RISK (Micro-aggregates) Direct_Add->Precipitation Hydrophobic Effect Final_Assay Final Assay Buffer (<1% DMSO, Soluble) Intermediate->Final_Assay Slow Addition + Vortex Acid_Sol->Final_Assay Buffer Exchange (Careful pH control)

Figure 1: Solubilization workflow illustrating the risk of direct aqueous dilution and the "Intermediate Step" strategy to maintain solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87196, Benzamide, N-(4-aminophenyl)-. Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Technical Bulletin. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 4-Aminobenzonitrile (Structural Analog Solubility Data). Retrieved from [Link]

Exploratory

difference between N-(4-aminophenyl)benzamide and benzanilide

An In-depth Technical Guide to the Core Differences Between N-(4-aminophenyl)benzamide and Benzanilide Introduction In the landscape of organic synthesis and medicinal chemistry, the benzamide scaffold represents a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between N-(4-aminophenyl)benzamide and Benzanilide

Introduction

In the landscape of organic synthesis and medicinal chemistry, the benzamide scaffold represents a cornerstone of molecular design. Among the myriad of its derivatives, N-(4-aminophenyl)benzamide and its parent compound, benzanilide, are frequently encountered. While structurally similar, the introduction of a single amino group at the para-position of the N-phenyl ring fundamentally alters the molecule's character, transforming it from a relatively stable intermediate into a versatile and reactive building block.

This technical guide provides an in-depth analysis of the core differences between these two molecules. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of their respective properties to make informed decisions in experimental design, synthesis, and application. We will move beyond a simple recitation of facts to explore the causality behind their divergent chemical behaviors, synthetic strategies, and ultimate utility in research and development.

Part 1: Molecular Structure and Physicochemical Properties

A molecule's identity and function are dictated by its structure. The distinction between N-(4-aminophenyl)benzamide and benzanilide begins with the presence of a primary amine, a modification that has profound consequences for its physical and chemical properties.

Structural Analysis

Benzanilide, or N-phenylbenzamide, is a secondary amide consisting of a benzoyl group attached to the nitrogen atom of an aniline moiety.[1][2] N-(4-aminophenyl)benzamide is a direct derivative, featuring an additional amino (-NH₂) group substituted at the para (4-position) of the aniline ring.

FeatureBenzanilide N-(4-aminophenyl)benzamide
Chemical Structure C₆H₅C(O)NHC₆H₅C₆H₅C(O)NHC₆H₄NH₂
IUPAC Name N-Phenylbenzamide[1][3][4][5]N-(4-Aminophenyl)benzamide[6]
CAS Number 93-98-1[3][4]17625-83-1[6]
Molecular Formula C₁₃H₁₁NO[1][3][7]C₁₃H₁₂N₂O[6]
Molecular Weight 197.24 g/mol [1][3]212.25 g/mol [6]

The central amide linkage (-C(O)NH-) in both molecules is relatively planar due to resonance stabilization, which imparts a degree of rigidity. However, the key differentiator is the terminal primary amine on N-(4-aminophenyl)benzamide. This group introduces a site of basicity and high nucleophilicity, and it powerfully influences the electronic properties of the entire N-phenyl ring system.

G cluster_0 Core Benzanilide Structure cluster_1 Substituted Derivative Benzanilide Benzanilide (N-Phenylbenzamide) Core C₆H₅-C(O)NH-C₆H₅ Benzanilide->Core Substituted N-(4-aminophenyl)benzamide Benzanilide->Substituted  Addition of para-Amino Group (Modifies Reactivity & Application) Sub_Core C₆H₅-C(O)NH-[C₆H₄]-NH₂ Substituted->Sub_Core

Figure 1: Structural relationship between Benzanilide and its amino derivative.
Comparative Physicochemical Properties

The presence of the polar amino group dramatically alters the intermolecular forces N-(4-aminophenyl)benzamide can participate in. This group provides an additional site for hydrogen bonding (both as a donor and acceptor), leading to stronger crystal lattice interactions and significantly different solubility profiles compared to benzanilide.

PropertyBenzanilide N-(4-aminophenyl)benzamide Causality of Difference
Appearance White to off-white crystalline solid[1][7]Typically a solid, may be colored due to oxidation of the amineThe amino group is susceptible to air oxidation, which can lead to discoloration.
Melting Point 162-164 °C[5][7]212-215 °C (for a dimethylphenyl analog)[8]The additional N-H bonds from the amino group allow for more extensive intermolecular hydrogen bonding, requiring more energy to break the crystal lattice.
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform[1][7]Expected to have slightly increased aqueous solubility but still primarily soluble in polar organic solvents (e.g., EtOH, DMSO).The polar amino group increases overall molecular polarity and hydrogen bonding capacity, slightly improving interaction with water.
Density ~1.314 g/cm³[5][7]Data not readily available, but expected to be in a similar range.While the molecular weight increases, the crystal packing will also change.

Part 2: Synthesis and Reactivity

The synthetic routes to these compounds and their subsequent chemical reactivity are starkly different, underscoring their distinct roles in synthetic chemistry.

Synthetic Methodologies

The synthesis of benzanilide is a straightforward, single-step acylation. In contrast, the synthesis of N-(4-aminophenyl)benzamide requires a multi-step strategy to selectively install the amide in the presence of what will become a reactive amino group.

Protocol 1: Synthesis of Benzanilide via Schotten-Baumann Reaction [9]

This classic method involves the acylation of aniline with benzoyl chloride under basic conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.

  • Step 1: Dissolution of Aniline. Dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer. Add an aqueous solution of sodium hydroxide (~2.5 eq).

  • Step 2: Acylation. Cool the mixture in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring biphasic mixture over 15-20 minutes.

  • Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 1-2 hours until the benzoyl chloride odor disappears.

  • Step 4: Isolation. Collect the resulting white precipitate by vacuum filtration.

  • Step 5: Purification. Wash the crude product thoroughly with cold water to remove salts, followed by a small amount of cold ethanol or hexane to remove unreacted starting materials. Recrystallize the solid from ethanol to yield pure benzanilide.[10]

Protocol 2: Synthesis of N-(4-aminophenyl)benzamide via Nitro Reduction [8][11]

A direct acylation of p-phenylenediamine is difficult to control. The standard, field-proven approach involves protecting the future amino group as a nitro group, performing the acylation, and then reducing the nitro group.

  • Step 1: Synthesis of N-(4-nitrophenyl)benzamide.

    • Dissolve 4-nitroaniline (1.0 eq) in a suitable solvent like DCM in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq).

    • Cool the solution in an ice bath and add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Isolate the resulting nitro-intermediate by filtration or extraction.[11]

  • Step 2: Catalytic Hydrogenation.

    • Dissolve the N-(4-nitrophenyl)benzamide intermediate in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 2-4 hours, monitoring by TLC.[8][11]

  • Step 3: Isolation and Purification.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[8]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-(4-aminophenyl)benzamide.[8]

G cluster_synthesis Synthesis Workflow: N-(4-aminophenyl)benzamide reagent reagent A Start: 4-Nitroaniline B Step 1: Acylation N-(4-nitrophenyl)benzamide A->B  Acylation C Step 2: Reduction N-(4-aminophenyl)benzamide B->C  Nitro Group Reduction R1 Benzoyl Chloride, Base (TEA) R1->A R2 H₂, Pd/C R2->B

Figure 2: Synthetic workflow for N-(4-aminophenyl)benzamide.
Comparative Reactivity

The crucial difference in reactivity lies in the N-phenyl ring.

  • Benzanilide: The N-phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the adjacent amide carbonyl group. Its primary utility is as a stable scaffold or intermediate where further reaction on the rings is not desired.[1][2]

  • N-(4-aminophenyl)benzamide: The para-amino group is a strong electron-donating group, which powerfully activates that phenyl ring towards electrophilic substitution. Furthermore, the amino group itself is a nucleophilic center and can undergo a host of reactions (e.g., acylation, alkylation, diazotization) that are impossible for benzanilide. This reactivity transforms the molecule into a versatile platform for building more complex structures, a critical feature in drug discovery.

Part 3: Spectroscopic and Analytical Characterization

The structural differences between the two compounds give rise to distinct and readily identifiable spectroscopic signatures.

Spectroscopic TechniqueBenzanilide Signature N-(4-aminophenyl)benzamide Signature Reason for Difference
FT-IR (cm⁻¹) ~3320 (N-H stretch, amide); ~1650 (C=O stretch, amide)[7]~3400 & ~3300 (N-H asymmetric & symmetric stretches, primary amine); ~3250 (N-H stretch, amide); ~1640 (C=O stretch, amide)The primary amine gives two characteristic N-H stretching bands, which are absent in benzanilide.
¹H NMR (ppm) Aromatic protons (multiplets, ~7.1-7.9 ppm); Amide N-H proton (broad singlet, ~8-10 ppm).Aromatic protons (~6.6-7.9 ppm); Amide N-H proton (broad singlet, ~9-10 ppm); Amine -NH₂ protons (broad singlet, ~3-5 ppm) The key diagnostic signals are the appearance of the -NH₂ protons and the upfield shift of protons on the amino-substituted ring due to electron donation.
Mass Spec (m/z) Molecular Ion [M]⁺ at ~197Molecular Ion [M]⁺ at ~212The difference of 15 amu reflects the addition of an NH group (or more accurately, C₁₃H₁₁NO vs C₁₃H₁₂N₂O).

Part 4: Applications in Research and Drug Development

The choice between these two molecules is dictated entirely by the strategic goal of the research program. One serves as a stable endpoint or model, while the other is a starting point for diversification.

Benzanilide: The Stable Scaffold

Benzanilide's relative inertness makes it an excellent tool for specific applications:

  • Intermediate Synthesis: It is widely used as a precursor in the manufacture of dyes, perfumes, and some pharmaceuticals where the core benzanilide structure is retained.[1][2][4]

  • Model Compound: It serves as a fundamental model for studying amide chemistry, including reaction mechanisms, hydrogen bonding, and spectroscopic properties.[1][7]

N-(4-aminophenyl)benzamide: The Versatile Building Block

The presence of the reactive amino "handle" makes N-(4-aminophenyl)benzamide a high-value scaffold in medicinal chemistry:

  • Drug Discovery Scaffold: It is a key component in the synthesis of targeted therapeutics. For example, it forms part of the structure of SGI-1027, a potent inhibitor of DNA methyltransferase (DNMT), and its analogues are explored for anticancer properties.[12]

  • Bioactive Compound Development: Derivatives have been investigated for a wide range of pharmacological activities, including anticonvulsant and anticancer effects, demonstrating the platform's versatility.[8][11][13]

G Start Project Goal? Decision1 Need a stable scaffold or model compound? Start->Decision1 Decision2 Need a reactive handle for diversification and SAR studies? Start->Decision2 Use_Benzanilide Use Benzanilide Decision1->Use_Benzanilide Yes Use_Amino Use N-(4-aminophenyl)benzamide Decision2->Use_Amino Yes

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Chemoselective Hydrogenation of N-(4-Nitrophenyl)benzamide

Abstract This Application Note details the chemoselective reduction of N-(4-nitrophenyl)benzamide to N-(4-aminophenyl)benzamide, a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and polymer precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the chemoselective reduction of N-(4-nitrophenyl)benzamide to N-(4-aminophenyl)benzamide, a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and polymer precursors. While the nitro group is highly susceptible to reduction, maintaining the integrity of the amide bond requires precise control over reaction conditions. This guide presents three validated protocols: (1) Standard Catalytic Hydrogenation (Pd/C + H₂), (2) Catalytic Transfer Hydrogenation (Pd/C + Hydrazine), and (3) Iron-Mediated Chemical Reduction (Fe/AcOH). Emphasis is placed on safety, scalability, and analytical verification.

Introduction & Strategic Considerations

The transformation of N-(4-nitrophenyl)benzamide to its amino derivative requires the selective reduction of the nitro group (-NO₂) to a primary amine (-NH₂) without cleaving the amide linkage (-CONH-).

Reaction Scheme

The reaction proceeds via the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the aniline derivative.

ReactionScheme Substrate N-(4-Nitrophenyl)benzamide (Nitro) Intermediate Hydroxylamine Intermediate Substrate->Intermediate 2 H₂ / Catalyst Product N-(4-Aminophenyl)benzamide (Amine) Intermediate->Product 1 H₂ / Catalyst - H₂O

Figure 1: Simplified reaction pathway for the hydrogenation of the nitro group.

Critical Process Parameters (CPPs)
  • Chemoselectivity: The amide bond is generally stable under standard hydrogenation conditions (RT, 1-3 bar H₂). However, high temperatures (>80°C) or acidic conditions combined with moisture can lead to hydrolysis.

  • Catalyst Poisoning: Sulfur-containing impurities in the starting material can poison Pd catalysts. Ensure the substrate is recrystallized if catalyst activity is low.

  • Safety: The primary hazards are the flammability of H₂ gas, the pyrophoric nature of dry Pd/C, and the toxicity of hydrazine (if used).

Protocol A: Standard Catalytic Hydrogenation (Pd/C + H₂)

Recommended for: Routine laboratory synthesis, high purity requirements, and scale-up.

Materials
  • Substrate: N-(4-nitrophenyl)benzamide (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)

  • Reagent: Hydrogen gas (H₂) (Balloon or Cylinder)

Experimental Procedure
  • Preparation: In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-(4-nitrophenyl)benzamide (e.g., 1.0 g, 4.13 mmol) in MeOH (20 mL).

    • Note: If solubility is poor at RT, warm slightly or add a co-solvent like THF or EtOAc.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%).

    • Safety: Add the catalyst to the wet solution to minimize ignition risk. Do not add dry catalyst to a flask full of flammable solvent vapor.

  • Inerting: Seal the flask with a septum. Purge the headspace with Nitrogen (N₂) or Argon for 5 minutes to remove oxygen.

  • Hydrogenation: Insert a balloon filled with H₂ gas (approx. 1 atm). Purge the flask with H₂ (fill and evacuate 3 times) to saturate the solvent.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Time: Reaction is typically complete in 1–3 hours .

    • Monitoring: Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane). The starting nitro compound (higher R_f) will disappear, and the fluorescent amine product (lower R_f) will appear.

  • Workup:

    • Purge the system with N₂ to remove residual H₂.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with MeOH (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude solid.

  • Purification: The product is usually pure enough (>95%). If necessary, recrystallize from Ethanol/Water.

WorkflowA Start Start: Dissolve Substrate in MeOH/EtOH CatAdd Add 10% Pd/C (wet) (Inert Atmosphere) Start->CatAdd Purge Purge with N₂, then H₂ (Balloon/1 atm) CatAdd->Purge React Stir at RT for 1-3 hours Monitor via TLC Purge->React Filter Filter through Celite (Remove Pd/C) React->Filter Conc Concentrate Filtrate (Rotovap) Filter->Conc End Product: N-(4-aminophenyl)benzamide (Pale Solid) Conc->End

Figure 2: Workflow for Standard Catalytic Hydrogenation.

Protocol B: Catalytic Transfer Hydrogenation

Recommended for: Labs without H₂ cylinders, or for rapid small-scale synthesis. Mechanism: Hydrazine acts as the hydrogen donor, decomposing into N₂ and H₂ on the Pd surface.

Materials
  • Substrate: N-(4-nitrophenyl)benzamide (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt%)

  • Hydrogen Donor: Hydrazine Hydrate (N₂H₄·H₂O) (5.0 - 10.0 equiv)

  • Solvent: Ethanol (EtOH)

Experimental Procedure
  • Dissolution: Suspend the substrate (1.0 g) and Pd/C (100 mg) in EtOH (20 mL) in a RBF equipped with a reflux condenser.

  • Addition: Heat the mixture to 60°C . Dropwise add Hydrazine Hydrate (1.0 mL, excess) over 5 minutes.

    • Caution: Evolution of N₂ gas will cause bubbling. Ensure the system is vented. Hydrazine is toxic and a suspected carcinogen; handle in a fume hood.

  • Reflux: Heat to Reflux (78°C) for 30–60 minutes .

  • Workup: Cool to RT. Filter through Celite. Pour the filtrate into ice water (100 mL) to precipitate the product, or concentrate directly. Collect the solid by filtration.

Protocol C: Iron-Mediated Reduction (Chemical)

Recommended for: Cost-sensitive processes or when avoiding precious metals (Pd).

Materials
  • Substrate: N-(4-nitrophenyl)benzamide (1.0 equiv)

  • Reductant: Iron Powder (Fe) (3.0 - 5.0 equiv)

  • Acid: Acetic Acid (AcOH) (catalytic to stoichiometric) or NH₄Cl (aq).

  • Solvent: EtOH / Water (3:1)

Experimental Procedure
  • Setup: Mix substrate (1.0 g), Iron powder (1.0 g), and EtOH/H₂O (20 mL/5 mL) in a flask.

  • Activation: Add Glacial Acetic Acid (1-2 mL) or solid NH₄Cl (0.5 g).

  • Reaction: Heat to Reflux with vigorous stirring for 2–4 hours .

  • Workup: Neutralize with NaHCO₃ (aq). Filter the hot mixture to remove iron oxides (sludge). Allow the filtrate to cool; the product often crystallizes out.

Analytical Verification

Verify the product identity using the following physicochemical properties.

PropertySpecificationNotes
Appearance Pale cream to gray/brown solidOxidizes slightly upon air exposure
Melting Point 127 – 131 °C Sharp melting point indicates high purity
Molecular Weight 212.25 g/mol Formula: C₁₃H₁₂N₂O
Solubility DMSO, Methanol, EthanolPoor solubility in water
Expected NMR Data (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 10.0 ppm (s, 1H, Amide NH )

    • δ 7.9 – 8.0 ppm (m, 2H, Benzoyl ortho-ArH )

    • δ 7.5 – 7.6 ppm (m, 3H, Benzoyl meta/para-ArH )

    • δ 7.3 – 7.4 ppm (d, 2H, Aniline ortho-ArH )

    • δ 6.5 – 6.6 ppm (d, 2H, Aniline meta-ArH , adjacent to NH₂)

    • δ 4.8 – 5.0 ppm (bs, 2H, Amine NH₂ )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S, P impurities)Recrystallize starting material; Increase catalyst loading to 20 wt%.
Low Yield Product trapped in Celite padWash Celite thoroughly with hot Ethanol or THF.
Amide Hydrolysis Reaction too hot/acidicKeep Temp < 40°C for Method A. Ensure neutral pH.
Ignition at Filter Dry Pd/C is pyrophoricNever let the filter cake dry out completely. Keep wet with water/solvent before disposal.

References

  • Synthesis of N-(4-aminophenyl)

    • Source: PubChem & ChemicalBook Protocols
    • Link:

  • Catalytic Transfer Hydrogen

    • Source: Organic Chemistry Portal / Synlett
    • Link:

  • Physical Properties (Melting Point & Solubility)

    • Source: Thermo Scientific Chemicals / Fisher Scientific
    • Link:

  • Iron-Medi

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Link:

Application

Optimization of Recrystallization Solvents for N-(4-aminophenyl)benzamide: Application Note &amp; Protocol

Abstract This application note details the purification of N-(4-aminophenyl)benzamide (4'-aminobenzanilide), a critical intermediate in the synthesis of azo dyes, polyamides, and pharmaceuticals.[1] While often synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of N-(4-aminophenyl)benzamide (4'-aminobenzanilide), a critical intermediate in the synthesis of azo dyes, polyamides, and pharmaceuticals.[1] While often synthesized via the mono-benzoylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)benzamide, crude isolates frequently contain unreacted diamines, inorganic salts, and the highly insoluble N,N'-dibenzoyl-p-phenylenediamine byproduct. This protocol establishes Ethanol (95%) or Ethanol/Water systems as the superior recrystallization media, balancing yield with the selective removal of both polar and non-polar impurities.[1]

Chemical Context & Impurity Profile

To design a robust purification protocol, one must understand the solubility differentials between the target molecule and its common contaminants.[1]

  • Target Molecule: N-(4-aminophenyl)benzamide [2][3][4][5][6]

    • Properties: Amide hydrogen bond donor/acceptor sites; basic primary amine; aromatic lipophilicity.[1]

    • Solubility: Moderate in hot alcohols; low in cold water and non-polar solvents (hexanes).[1]

    • Melting Point: 127–131 °C [1][2].[1][5][7][8]

  • Critical Impurities:

    • p-Phenylenediamine (Starting Material): Highly soluble in alcohols and water; susceptible to oxidation (darkening).[1] Must be removed to prevent color degradation in downstream applications.[1]

    • N,N'-Dibenzoyl-p-phenylenediamine (Over-reaction Byproduct): Extremely insoluble in most organic solvents due to strong intermolecular hydrogen bonding and symmetry.[1]

    • Inorganic Salts (e.g., Iron oxides, salts): If synthesized via nitro-reduction (Fe/HCl or catalytic hydrogenation).[1] Insoluble in organic solvents.[1]

Solvent Selection Logic

The selection of Ethanol/Water is not arbitrary; it relies on the principle of "orthogonal solubility."[1]

ComponentPolaritySolubility in Hot EtOHSolubility in Cold EtOHSolubility in WaterRemoval Strategy
Target Product ModerateHigh Low LowCrystallizes on cooling
p-PhenylenediamineHighHighHighHighRemains in mother liquor
N,N'-Dibenzoyl byproductLow/NeutralLowInsolubleInsolubleHot Filtration
Inorganic SaltsIonicInsolubleInsolubleHighHot Filtration

Scientific Insight: The use of 95% Ethanol creates a solvent system where the dielectric constant is sufficiently high to keep the polar diamine impurity in solution even at low temperatures, while the hydrophobic character of the benzoyl ring forces the target product to precipitate upon cooling.[1]

Experimental Protocol

Materials Required[1][9][10][11][12][13]
  • Crude N-(4-aminophenyl)benzamide

  • Ethanol (95% or Absolute)[1]

  • Deionized Water (as anti-solvent if needed)[1]

  • Activated Carbon (optional, for decolorization)[1]

  • Hotplate/Stirrer with temperature control[1]

  • Pre-heated glass funnel and fluted filter paper (or sintered glass funnel)[1]

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration (Crucial Step)[1]
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add Ethanol (95%) at a ratio of approximately 10-15 mL per gram of crude solid.[1]

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Note: Do not boil to dryness.[1] If the solid does not dissolve completely, add small aliquots of ethanol.[1]

  • Assessment: Observe the solution.

    • If a significant amount of solid remains that does not dissolve even with excess solvent, this is likely the N,N'-dibenzoyl byproduct or inorganic salts.[1]

  • Hot Filtration: While keeping the solution near boiling, filter it rapidly through a pre-heated funnel (to prevent premature crystallization) into a clean, hot flask.

    • Action: Discard the insoluble solid on the filter paper (this is the impurity).[1]

Phase 2: Crystallization[1]
  • Re-heating (Optional): If crystals formed in the receiving flask during filtration, reheat briefly to redissolve.

  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop.[1] Allow it to cool to room temperature undisturbed.

    • Mechanism:[1][9] Slow cooling promotes the growth of pure, well-defined crystals, excluding impurities from the lattice.[1]

  • Anti-Solvent Addition (Optimization): If the yield appears low after reaching room temperature, add warm water dropwise to the mixture until a faint, persistent turbidity is observed.[1] Then, allow it to cool further.[1]

  • Final Cooling: Place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize recovery.

Phase 3: Isolation & Washing[1]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture) or cold Ethanol.[1]

    • Critical: Do not use hot solvent, or you will redissolve the product.[1] The wash removes the surface mother liquor containing the p-phenylenediamine.

  • Drying: Dry the solid in a vacuum oven at 50 °C or air-dry until constant weight.

Visualization of Workflows

Diagram 1: Purification Logic Tree

This decision matrix guides the researcher through the physical separation of impurities based on solubility states.[1]

PurificationLogic Start Crude Mixture (Target + Diamine + Bis-amide) Solvent Add Hot Ethanol (Reflux) Start->Solvent State1 State at 78°C: Target = Dissolved Diamine = Dissolved Bis-amide = Solid Solvent->State1 Filter Hot Filtration State1->Filter Filtrate Filtrate (Liquid) (Target + Diamine) Filter->Filtrate Residue Residue (Solid) (Bis-amide + Salts) Filter->Residue Removes Insolubles Cooling Cool to 4°C (Crystallization) Filtrate->Cooling State2 State at 4°C: Target = Solid (Crystals) Diamine = Dissolved Cooling->State2 FinalFilter Cold Filtration State2->FinalFilter Product Pure N-(4-aminophenyl)benzamide (Solid) FinalFilter->Product Isolates Target Waste Mother Liquor (Diamine + Solvent) FinalFilter->Waste Removes Solubles

Caption: Logical flow for the separation of N-(4-aminophenyl)benzamide from polar and non-polar impurities using the Ethanol hot-filtration method.

Diagram 2: Experimental Workflow

A step-by-step visual guide for the laboratory bench.

ExpWorkflow Step1 1. Dissolve Crude in Boiling EtOH Step2 2. Hot Filter (Remove Bis-amide) Step1->Step2 Step3 3. Slow Cool (RT -> 0°C) Step2->Step3 Step4 4. Filter Crystals (Buchner Funnel) Step3->Step4 Step5 5. Wash w/ Cold EtOH (Remove Diamine) Step4->Step5 Step6 6. Dry & Verify MP (Target: 127-131°C) Step5->Step6

Caption: Bench-level workflow for the recrystallization process.

Quality Control & Troubleshooting

Purity Assessment[13]
  • Melting Point: The purified solid should have a sharp melting point range of 127–131 °C [1][3].[1] A range below 125 °C indicates significant contamination (likely p-phenylenediamine).[1]

  • Appearance: White to off-white needles or plates.[1] Dark color indicates oxidation of residual diamine.[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast; MP is low.[1]Re-heat to dissolve.[1] Add a small amount of extra ethanol.[1] Cool very slowly with stirring. Seed with a pure crystal if available.[1]
Low Yield Product is too soluble in ethanol.[1]Concentrate the mother liquor by evaporation or add water (anti-solvent) dropwise to the cold filtrate to force precipitation.[1]
Dark/Brown Crystals Oxidation of residual p-phenylenediamine.[1]Recrystallize again using Ethanol with a pinch of activated carbon.[1] Hot filter to remove carbon, then crystallize.[1]
Melting Point > 140°C Contamination with Bis-amide or wrong isomer.[1]Ensure the Hot Filtration step was performed effectively.[1] Check NMR.

References

  • PubChem. (n.d.).[1][10] Benzamide, N-(4-aminophenyl)- Compound Summary. Retrieved October 26, 2023, from [Link][1]

Sources

Method

Topic: Dissolving N-(4-aminophenyl)benzamide for Cell Culture Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Executive Summary N-(4-aminophenyl)benzamide is a chemical scaffold of interest in various biological studies. A prerequisite for obtain...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-aminophenyl)benzamide is a chemical scaffold of interest in various biological studies. A prerequisite for obtaining reliable and reproducible data in cell-based assays is the proper solubilization of this compound. Due to its physicochemical properties, N-(4-aminophenyl)benzamide exhibits limited solubility in aqueous solutions, necessitating a carefully planned dissolution strategy. Direct addition of the powdered compound to cell culture media will invariably lead to precipitation, inaccurate dosing, and invalid experimental outcomes.

This technical guide provides a robust, step-by-step protocol for dissolving N-(4-aminophenyl)benzamide to prepare high-concentration stock solutions and subsequent working solutions for cell culture applications. We will delve into the rationale behind solvent selection, provide troubleshooting guidance, and illustrate key workflows to ensure scientific rigor and experimental success.

Foundational Principles: Understanding the Solubility Challenge

The molecular structure of N-(4-aminophenyl)benzamide, an amide derivative of benzoic acid, dictates its solubility profile.[1] It is a relatively non-polar molecule, making it sparingly soluble in water but more readily soluble in many organic solvents.[1] Key physicochemical properties underscore this challenge.

Table 1: Physicochemical Properties of N-(4-aminophenyl)benzamide

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂OPubChem[2]
Molecular Weight 212.25 g/mol PubChem[2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds[3]
Water Solubility Predicted to be sparingly solubleBased on parent compound benzamide[1][4]
Organic Solvent Solubility Soluble in solvents like DMSO, ethanol, DMFGeneral solubility trends for benzanilides[3]

The primary challenge is to transition the compound from a soluble state in an organic solvent to a stable, dispersed state in the aqueous environment of cell culture medium without causing it to precipitate. This is achieved by first creating a concentrated stock solution in a suitable, cell-compatible organic solvent.

Core Protocol: Preparation of a 10 mM Stock Solution

The following protocol details the "gold standard" method for preparing a highly concentrated stock solution of N-(4-aminophenyl)benzamide using Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent widely used in cell culture for its ability to dissolve a vast array of organic materials with relatively low cytotoxicity at concentrations below 0.5% (v/v).[5][6]

Required Materials
  • N-(4-aminophenyl)benzamide (powder, high purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Precision micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 212.25 g/mol × 1000 mg/g = 2.12 mg

  • Weighing: Accurately weigh 2.12 mg of N-(4-aminophenyl)benzamide powder and transfer it to a sterile microcentrifuge tube.

    • Causality Note: Using an analytical balance is critical. Inaccurate weighing is a primary source of dosing error in downstream experiments.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes. Visually inspect the solution against a light source. It should be completely clear with no visible particulates.

  • Gentle Warming (If Necessary): If full dissolution is not achieved, incubate the tube in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.

    • Causality Note: Increased temperature enhances the solubility of most compounds. However, prolonged exposure to high temperatures should be avoided unless the compound's thermal stability is confirmed. 37°C is a safe and effective temperature for this purpose.

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store these aliquots at -20°C or -80°C for long-term stability.

    • Causality Note: Aliquoting is crucial to prevent degradation and contamination from repeated freeze-thaw cycles and handling.

Dissolution Workflow Diagram

cluster_protocol Stock Solution Preparation Workflow start Start weigh 1. Accurately Weigh 2.12 mg of Compound start->weigh add_dmso 2. Add 1 mL of DMSO weigh->add_dmso vortex 3. Vortex Vigorously for 1-2 minutes add_dmso->vortex inspect 4. Is Solution Clear? vortex->inspect warm 5. Warm at 37°C for 5-10 min, then Vortex inspect->warm No aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot Yes warm->vortex store 7. Store at -20°C / -80°C aliquot->store

Caption: A step-by-step logical workflow for the preparation of N-(4-aminophenyl)benzamide stock solution.

Protocol for Use: Diluting Stock to Working Concentration

The concentrated stock solution must be diluted into the cell culture medium to achieve the desired final concentration for treating cells. The paramount objective here is to avoid precipitation upon this dilution.

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 1 mL of medium with a final concentration of 10 µM:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM)(V₁) = (10 µM)(1000 µL)

    • V₁ = 1 µL

    • This represents a 1:1000 dilution.

  • Prepare Vehicle Control: Create a control medium that contains the same final concentration of DMSO as the treatment group. For a 1:1000 dilution, this would be 0.1% DMSO. This control is absolutely essential to differentiate the effects of the compound from any potential effects of the solvent.

  • Dilution Technique: Add the calculated volume of the stock solution (e.g., 1 µL) directly into the pre-warmed cell culture medium. Immediately and thoroughly mix the solution by gently pipetting up and down or by swirling the flask.

    • Causality Note: Rapid and complete mixing is the most critical step to prevent the compound from precipitating out of solution. Adding the small volume of concentrated stock to the large volume of aqueous medium creates a transient zone of high concentration; rapid dispersion minimizes this.

  • Final Check: Visually inspect the final working solution. It should be clear and free of any cloudiness or precipitate. If precipitation is observed, the concentration is likely too high for the aqueous environment.

Application Context: Investigating Cellular Pathways

Benzamide derivatives are frequently explored as inhibitors of specific enzymes or signaling pathways.[7] For example, a researcher might hypothesize that N-(4-aminophenyl)benzamide inhibits a specific kinase cascade involved in cell proliferation, a common target in cancer research.

cluster_pathway Hypothetical Target Pathway GF Growth Factor Receptor Receptor Kinase GF->Receptor 1. Binding Kinase1 Kinase A Receptor->Kinase1 2. Activation Kinase2 Kinase B (Target) Kinase1->Kinase2 3. Phosphorylation TF Transcription Factor Kinase2->TF 4. Signal Transduction Response Cell Proliferation TF->Response 5. Gene Expression Compound N-(4-aminophenyl)benzamide Compound->Kinase2 Inhibition

Sources

Application

Application Notes &amp; Protocols: N-(4-aminophenyl)benzamide Linker for Covalent Organic Frameworks

Introduction: The Strategic Importance of the Amide Bond in COF Chemistry Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with atomically precise structures, offering vast potential in gas s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Amide Bond in COF Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with atomically precise structures, offering vast potential in gas storage, separation, catalysis, and drug delivery.[1] The choice of organic linker is paramount as it dictates the topology, porosity, and ultimate functionality of the framework.[1] While dynamic, reversible bond formation (e.g., imines or boronate esters) is often employed to ensure the crystallinity necessary for COF synthesis, the resulting linkages can sometimes compromise chemical stability.[2]

Amide-linked COFs have emerged as a highly promising subclass due to the exceptional chemical and thermal stability of the amide bond.[3][4][5] However, the direct synthesis of crystalline amide-linked COFs has historically been challenging.[3][4] The N-(4-aminophenyl)benzamide linker represents a key building block in this domain. Its diamine functionality allows it to be coupled with multi-topic aldehydes or carboxylic acid derivatives to construct robust, porous frameworks. This guide provides a comprehensive overview, field-proven protocols, and expert insights into the synthesis and application of this versatile linker.

Synthesis of N-(4-aminophenyl)benzamide Linker

The synthesis of N-(4-aminophenyl)benzamide is typically achieved through a two-step process involving the formation of an amide bond with a protected aniline, followed by the deprotection (reduction) of the nitro group to yield the target diamine linker.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from a nitro-substituted precursor to the final diamine linker.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 4-nitroaniline 4-nitroaniline product_1 N-(4-nitrophenyl)benzamide 4-nitroaniline->product_1 Pyridine, DCM benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product_1 product_2 N-(4-aminophenyl)benzamide product_1->product_2 H2, Pd/C, EtOH

Caption: Synthetic pathway for N-(4-aminophenyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for amide synthesis followed by catalytic hydrogenation.[6]

Part A: Synthesis of N-(4-nitrophenyl)benzamide

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere. Add pyridine (1.2 mL, 15 mmol) as a base to neutralize the HCl byproduct.

  • Reaction Setup: Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Slowly add a solution of benzoyl chloride (1.41 g, 10 mmol) in 20 mL of dry DCM to the reaction mixture dropwise over 30 minutes.

    • Expert Insight: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Quench the reaction by adding 50 mL of 1 M HCl (aq).

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain N-(4-nitrophenyl)benzamide as a solid.

Part B: Synthesis of N-(4-aminophenyl)benzamide

  • Catalyst Setup: In a hydrogenation flask, suspend N-(4-nitrophenyl)benzamide (2.42 g, 10 mmol) and 10% Palladium on carbon (Pd/C) catalyst (100 mg, ~4 mol%) in 100 mL of ethanol.[6]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

    • Expert Insight: Ensure the catalyst is well-suspended to maximize contact with the substrate and hydrogen, facilitating an efficient reduction.

  • Reaction Completion: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Catalyst Removal and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Self-Validation Check: The filtrate should be colorless, indicating the complete reduction of the yellow nitro compound.

  • Final Product: Evaporate the solvent under reduced pressure to yield N-(4-aminophenyl)benzamide as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its purity and identity.

Application in Covalent Organic Framework Synthesis

The synthesized N-(4-aminophenyl)benzamide linker is a C2-symmetric diamine. It is typically reacted with building blocks of higher symmetry, such as C3-symmetric trialdehydes (e.g., 1,3,5-triformylphloroglucinol or 1,3,5-triformylbenzene), to form 2D COFs with hexagonal porosity.[7]

General COF Formation Workflow

The solvothermal synthesis method is commonly used, where the reaction between the amine linker and an aldehyde comonomer is facilitated at elevated temperatures.[8][9]

Linker_1 N-(4-aminophenyl)benzamide (Diamine) Mixing Combine Linkers in Solvent System (e.g., dioxane/mesitylene) Linker_1->Mixing Linker_2 1,3,5-Triformylphloroglucinol (Trialdehyde) Linker_2->Mixing Acid Add Acid Catalyst (e.g., Acetic Acid) Mixing->Acid Sealing Seal in Pyrex Tube under Vacuum Acid->Sealing Heating Solvothermal Synthesis (e.g., 120 °C, 3 days) Sealing->Heating Isolation Isolate Precipitate by Filtration Heating->Isolation Washing Wash with Anhydrous Solvents (e.g., THF, Acetone) Isolation->Washing Activation Activate by Heating under Vacuum Washing->Activation COF_Product Crystalline Amide-Linked COF Activation->COF_Product

Caption: General workflow for solvothermal synthesis of a COF.

Protocol: Synthesis of a Representative Amide-Imine COF

This protocol describes the synthesis of a COF from N-(4-aminophenyl)benzamide and 1,3,5-triformylphloroglucinol (Tp).

  • Preparation: In a Pyrex tube, add N-(4-aminophenyl)benzamide (63.9 mg, 0.3 mmol) and 1,3,5-triformylphloroglucinol (Tp) (42.0 mg, 0.2 mmol).

  • Solvent Addition: Add a solvent mixture of 1,2-dichlorobenzene (o-DCB) and n-butanol (1.5 mL, v/v = 1:1).

  • Catalyst Addition: Add 0.15 mL of aqueous acetic acid (6 M).

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Degassing and Sealing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases and seal it under vacuum.

    • Expert Insight: Thorough degassing is critical to prevent oxidation of the aldehyde and amine monomers at high temperatures, which can lead to defects and lower crystallinity.

  • Heating: Heat the sealed tube in an oven at 120 °C for 3 days without agitation. A colored precipitate should form.

  • Isolation and Purification:

    • Cool the tube to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid extensively with anhydrous tetrahydrofuran (THF) and anhydrous acetone to remove any unreacted monomers and oligomers.

  • Activation: Dry the purified COF powder in a vacuum oven at 150 °C overnight. This process, known as activation, removes residual solvent from the pores, making them accessible for characterization and application.

Characterization and Expected Results

Proper characterization is essential to confirm the successful synthesis of a crystalline, porous COF.

Characterization TechniquePurposeExpected Result for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and long-range order of the material.[10]A pattern with distinct, sharp diffraction peaks at specific 2θ values, corresponding to the simulated pattern of the expected crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the formation of the desired chemical bonds (imine).Disappearance of the N-H stretching bands from the amine linker and C=O stretching from the aldehyde, with the appearance of a strong C=N imine stretching band (~1620 cm⁻¹).
Nitrogen Sorption Analysis (BET) To determine the specific surface area and pore size distribution.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively. A high Brunauer-Emmett-Teller (BET) surface area (e.g., >500 m²/g).[7]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.High thermal stability, with minimal weight loss up to 400-500 °C under an inert atmosphere.
Scanning/Transmission Electron Microscopy (SEM/TEM) To visualize the morphology and particle size of the COF.Varies by synthesis conditions; can range from amorphous aggregates to well-defined crystalline morphologies like nanorods or hexagonal plates.

Alternative Synthesis Strategies: Post-Synthetic Oxidation

While direct synthesis of amide-linked COFs can be challenging, a powerful alternative is the post-synthetic modification of a more easily synthesized imine-linked COF.[3][4] This strategy leverages the robust crystallinity achieved through reversible imine formation and then converts the imine linkages to highly stable amide bonds.

A recently developed method involves the oxidation of imine linkages using an N-heterocyclic carbene (NHC) catalyst under aerobic conditions.[11] This approach is notable for its mild conditions and compatibility with various functional groups that might be sensitive to harsher inorganic oxidants.[11] Another method uses KHSO₅ (Oxone) as an efficient oxidant.[3][4] This linkage conversion method is general, efficient, and scalable, allowing for the production of highly stable amide COFs from the wide library of existing imine COFs.[3][4]

References

  • Google Patents. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Patsnap. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka. Available from: [Link]

  • Yang, J., Han, X., & Feng, X. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. RSC Advances, 14(29), 21151-21157. Available from: [Link]

  • Gresch, S., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 14(19), 4192. Available from: [Link]

  • Zhou, Z. B., et al. (2022). A Facile, Efficient, and General Synthetic Method to Amide-Linked Covalent Organic Frameworks. Journal of the American Chemical Society. Available from: [Link]

  • Yang, J., Han, X., & Feng, X. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. RSC Advances, 14(29), 21151-21157. Available from: [Link]

  • BIP-CIC. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Available from: [Link]

  • Daher, R., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1563. Available from: [Link]

  • Yang, J., Han, X., & Feng, X. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. RSC Advances, 14(29), 21151-21157. Available from: [Link]

  • ACS Publications. (2023). Construction of Amide-Linked Covalent Organic Frameworks by N-Heterocyclic Carbene-Mediated Selective Oxidation for Photocatalytic Dehalogenation. Chemistry of Materials. Available from: [Link]

  • ResearchGate. Construction of a COF based on tri(4‐formyl phenyl)amines and benzidine.... Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • ACS Publications. (2025). Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2025). Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Available from: [Link]

  • ResearchGate. Synthesis of a Highly Crystalline Amide-Linked Covalent Organic Framework | Request PDF. Available from: [Link]

  • Oxford Academic. (2022). Postsynthetic functionalization of covalent organic frameworks. National Science Review. Available from: [Link]

  • PubMed. (2025). Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. Available from: [Link]

  • NIH. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. PMC. Available from: [Link]

Sources

Method

Application Notes and Protocols: Reaction Conditions for Coupling Benzoyl Chloride with Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Versatility of Benzoyl-Phenylenediamine Scaffolds The coupling of benzoyl chloride with phenyle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of Benzoyl-Phenylenediamine Scaffolds

The coupling of benzoyl chloride with phenylenediamine isomers (ortho-, meta-, and para-) is a cornerstone reaction in synthetic chemistry, unlocking a diverse array of molecular architectures with profound implications across various scientific disciplines. The resulting N,N'-dibenzoyl-phenylenediamine derivatives and related polyamide structures are not merely synthetic curiosities; they are pivotal building blocks in the development of high-performance polymers, such as aramids, and serve as crucial scaffolds in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful synthesis and characterization of these valuable compounds.

Mechanistic Insights: The Schotten-Baumann Reaction

The acylation of phenylenediamines with benzoyl chloride proceeds via the Schotten-Baumann reaction, a well-established method for forming amides from amines and acid chlorides.[3] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4]

The mechanism can be summarized in the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the phenylenediamine attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion and forming a protonated amide.

  • Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom, yielding the final amide product and a salt.

For diamines, this process can occur at both amino groups to yield the di-substituted product.

Caption: Generalized mechanism of the Schotten-Baumann reaction.

Isomer-Specific Considerations

The reactivity and potential side reactions are highly dependent on the isomer of phenylenediamine used.

  • o-Phenylenediamine: The proximity of the two amino groups in the ortho position introduces the possibility of an intramolecular cyclization reaction to form 2-phenylbenzimidazole, especially under harsh conditions or with an inappropriate choice of solvent and base.[5] Controlling the stoichiometry and reaction temperature is critical to favor the desired diacylation.

  • m-Phenylenediamine: This isomer is less prone to cyclization than the ortho isomer. However, achieving selective mono- or di-acylation requires careful control of the reaction conditions, as the reactivity of the second amino group is influenced by the first acylation.[6]

  • p-Phenylenediamine: Due to the para-positioning of the amino groups, this isomer readily undergoes di-acylation and is a common monomer in the synthesis of aromatic polyamides (aramids).[1][2]

Materials and Reagents

Material/ReagentGradeSupplierNotes
Benzoyl chloride≥99%Sigma-AldrichCorrosive and lachrymatory. Handle in a fume hood.
o-Phenylenediamine≥99.5%Sigma-AldrichToxic. May darken on exposure to air and light.[4]
m-Phenylenediamine≥99%Sigma-AldrichToxic. May darken on exposure to air and light.[6]
p-Phenylenediamine≥99%Sigma-AldrichToxic and an allergen. May darken on exposure to air.[7]
PyridineAnhydrous, ≥99.8%Sigma-AldrichFlammable and toxic. Use in a well-ventilated fume hood.
Sodium hydroxidePellets, ≥97%Fisher ScientificCorrosive. Handle with care.
Dichloromethane (DCM)ACS GradeFisher ScientificVolatile and a suspected carcinogen. Use in a fume hood.
Ethanol200 proofFisher ScientificFlammable.
Diethyl etherAnhydrousFisher ScientificExtremely flammable.
Hydrochloric acidConcentrated, ACS GradeFisher ScientificCorrosive.
Sodium bicarbonateACS GradeFisher Scientific
Anhydrous magnesium sulfateACS GradeFisher Scientific

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Phenylenediamines: All isomers are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4][6][7] They are also known sensitizers and may cause allergic reactions. Avoid creating dust.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid skin and eye burns.

Experimental Protocols

The following protocols are designed for the synthesis of the N,N'-dibenzoyl derivatives of the phenylenediamine isomers. It is recommended to perform small-scale trial reactions to optimize conditions for your specific laboratory setup.

Protocol 1: Synthesis of N,N'-Dibenzoyl-p-phenylenediamine
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve p-phenylenediamine (1.08 g, 10 mmol) in anhydrous pyridine (50 mL).

  • Addition of Benzoyl Chloride: Cool the solution in an ice bath to 0-5 °C. Slowly add benzoyl chloride (2.95 g, 21 mmol, 2.1 equivalents) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure N,N'-dibenzoyl-p-phenylenediamine as a white solid.

Protocol 2: Synthesis of N,N'-Dibenzoyl-m-phenylenediamine
  • Reaction Setup: Follow the same setup as in Protocol 1, using m-phenylenediamine (1.08 g, 10 mmol) and anhydrous pyridine (50 mL).

  • Addition of Benzoyl Chloride: Cool the solution to 0-5 °C and slowly add benzoyl chloride (2.95 g, 21 mmol, 2.1 equivalents) dropwise over 30 minutes.

  • Reaction: After addition, allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution. Collect the precipitate by vacuum filtration, and wash with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure N,N'-dibenzoyl-m-phenylenediamine.

Protocol 3: Synthesis of N,N'-Dibenzoyl-o-phenylenediamine (Minimizing Cyclization)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.23 g, 22 mmol, 2.2 equivalents).

  • Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (2.95 g, 21 mmol, 2.1 equivalents) in DCM (20 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Summary of Reaction Conditions

Parameterp-Phenylenediaminem-Phenylenediamineo-Phenylenediamine
Solvent PyridinePyridineDichloromethane (DCM)
Base Pyridine (solvent & base)Pyridine (solvent & base)Triethylamine
Stoichiometry (Benzoyl Chloride) 2.1 equivalents2.1 equivalents2.1 equivalents
Temperature 0-5 °C then reflux0-5 °C then room temp.0-5 °C then room temp.
Reaction Time 2.5 hours4.5 hours6 hours
Key Consideration Polymerization potentialControl of selectivityAvoidance of cyclization

Reaction Monitoring and Work-up

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Dissolve Phenylenediamine Isomer in Solvent B Add Base (if not solvent) A->B C Cool to 0-5 °C B->C D Slowly Add Benzoyl Chloride C->D E React at Specified Temperature & Time D->E F Thin Layer Chromatography (TLC) E->F Monitor Progress G Quench Reaction E->G F->E H Precipitation / Extraction G->H I Vacuum Filtration H->I J Wash Precipitate I->J K Recrystallization or Column Chromatography J->K L NMR, IR, MS, Melting Point K->L

Caption: General experimental workflow from reaction to characterization.

Characterization of Products

The successful synthesis of the N,N'-dibenzoyl-phenylenediamine derivatives should be confirmed by a suite of analytical techniques.

IsomerExpected AppearanceMelting Point (°C)Key Spectroscopic Features
N,N'-Dibenzoyl-o-phenylenediamine White to off-white solid~178-180IR: N-H stretch (~3300 cm⁻¹), Amide C=O stretch (~1650 cm⁻¹). ¹H NMR: Aromatic protons, N-H protons (downfield).
N,N'-Dibenzoyl-m-phenylenediamine White to off-white solid~240-242IR: N-H stretch (~3300 cm⁻¹), Amide C=O stretch (~1650 cm⁻¹). ¹H NMR: Aromatic protons, N-H protons (downfield).
N,N'-Dibenzoyl-p-phenylenediamine White to off-white solid~300-302IR: N-H stretch (~3300 cm⁻¹), Amide C=O stretch (~1650 cm⁻¹). ¹H NMR: Aromatic protons, N-H protons (downfield).[9]

Note: Melting points are approximate and can vary based on purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (with caution for o-isomer). Ensure anhydrous conditions.
Loss of product during work-up.Adjust pH carefully during precipitation. Use minimal solvent for washing.
Formation of Mono-acylated Product Insufficient benzoyl chloride.Use a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents).
Short reaction time.Increase reaction time and monitor by TLC.
Formation of 2-Phenylbenzimidazole (o-isomer) High reaction temperature.Maintain low temperature (0-5 °C) during addition and initial reaction phase.
Inappropriate base/solvent.Use a non-nucleophilic base like triethylamine in an aprotic solvent like DCM.
Product is Oily or Difficult to Crystallize Presence of impurities.Purify by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Screen a variety of solvents or solvent mixtures.

References

  • IJASRM. Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. [Link]

  • ijariie. Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]

  • PubMed. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link]

  • Google Patents.
  • PubChem. N,N'-Diphenyl-P-Phenylenediamine. [Link]

  • Journal of Materials Science and Chemical Engineering. Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4, 4'-Diaminobenzoylaniline. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • IJASRM. SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. [Link]

  • PubChem. o-Phenylenediamine. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

  • PubChem. m-Phenylenediamine. [Link]

  • ChemRxiv. Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. [Link]

  • ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Data of 1 H-NMR and 13 C-NMR dibenzalacetone. [Link]

  • Google Patents. Process for purifying a phenylenediamine.
  • WIPO Patentscope. PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link]

  • Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

  • Google Patents.
  • Wikipedia. o-Phenylenediamine. [Link]

  • Wikipedia. m-Phenylenediamine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzanilide Synthesis &amp; Purification

Topic: Troubleshooting Low Purity in Benzanilide Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide[1] Diagnostic Workflow: Impurity Identification Before attempting r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Benzanilide Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide[1]

Diagnostic Workflow: Impurity Identification

Before attempting random purification steps, use this logic flow to identify the specific nature of your impurity. Most benzanilide purity issues stem from three specific contaminants: unreacted aniline, hydrolyzed benzoic acid, or occluded hydrochloride salts.[1]

Benzanilide_Troubleshooting Start Start: Analyze Crude Product CheckMP Check Melting Point (MP) (Lit: 161-163 °C) Start->CheckMP MP_Low MP < 158 °C CheckMP->MP_Low Depressed MP_Good MP 160-163 °C but Colored CheckMP->MP_Good Correct Range Smell Check Odor/Texture MP_Low->Smell Issue_Oxidation Diagnosis: Aniline Oxidation (Trace Impurities) MP_Good->Issue_Oxidation Fishy Fishy Odor / Oily / Sticky Smell->Fishy Amine-like Acrid Acrid/Sour Odor (Almond-like) Smell->Acrid Acidic Sol_HCl Soluble in 10% HCl Fishy->Sol_HCl Sol_NaOH Soluble in 10% NaOH Acrid->Sol_NaOH Solubility Solubility Test (10% HCl & 10% NaOH) Issue_Aniline Diagnosis: Unreacted Aniline Sol_HCl->Issue_Aniline Confirms Basic Impurity Issue_Benzoic Diagnosis: Benzoic Acid (Hydrolysis Product) Sol_NaOH->Issue_Benzoic Confirms Acidic Impurity

Figure 1: Diagnostic logic for identifying common impurities in benzanilide synthesis based on physical properties and solubility behavior.[1]

Troubleshooting Modules (Q&A)

Module A: The "Sticky" or Oily Product

User Issue: My crude product is not a crisp white solid; it’s sticky, oily, or has a "wet" consistency even after drying.

Technical Analysis: This is the hallmark of unreacted aniline . Aniline is an oil at room temperature (MP -6 °C).[1] Even small amounts (5-10%) can depress the melting point of benzanilide and create a eutectic mixture that remains sticky. This often happens if the base (NaOH) was insufficient to neutralize the HCl produced, leaving aniline hydrochloride, or if the reaction stoichiometry was skewed.

Corrective Protocol:

  • Acid Wash (The "Aniline Trap"):

    • Suspend your crude solid in 10% HCl (aq) .

    • Stir vigorously for 20 minutes.

    • Mechanism:[1][2][3] HCl converts the oily, water-insoluble aniline into anilinium chloride , which is highly water-soluble.[1]

    • Filter the solid.[4][5] The impurity washes away in the filtrate.

  • Water Wash: Wash the filter cake with copious neutral water to remove residual acid.

Module B: Melting Point Depression (140-155 °C)

User Issue: The product looks like a white powder, but melts significantly lower than the expected 161-163 °C.

Technical Analysis: The likely culprit is benzoic acid . In the Schotten-Baumann reaction, benzoyl chloride competes between reacting with the amine (desired) and reacting with water (hydrolysis). If the reaction temperature rises too high (>25°C) or if excess benzoyl chloride is used without a subsequent base wash, benzoic acid precipitates alongside your product.

Corrective Protocol:

  • Base Wash (The "Scavenger"):

    • Suspend the crude product in 10% NaOH (aq) or saturated sodium bicarbonate.

    • Warm slightly (to ~40°C) and stir for 15 minutes.

    • Mechanism:[1][2][3] The base deprotonates the benzoic acid (pKa ~4.2), converting it into sodium benzoate , which is water-soluble. Benzanilide (pKa ~14-15) is too weak an acid to be deprotonated and remains solid.[1]

  • Filtration: Filter the solid while the solution is still basic. The impurity passes into the filtrate.

Module C: Purple/Grey Discoloration

User Issue: My product is grey or purplish instead of white.

Technical Analysis: Aniline is highly susceptible to air oxidation, forming complex colored oligomers (like polyaniline precursors).[1] This occurs if the aniline starting material was already aged/oxidized or if the reaction was run too long in light without protection.

Corrective Protocol:

  • Recrystallization with Charcoal:

    • Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .

    • Add Activated Carbon (Charcoal) (~1-2% by weight).[1]

    • Boil for 2-3 minutes (do not boil dry).

    • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove the charcoal.

    • Cool slowly to crystallize. The carbon adsorbs the high-molecular-weight colored impurities.[1]

Validated Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Synthesis

Use this protocol to minimize impurities at the source.[1]

Reagents:

  • Aniline (1.0 equiv)[1]

  • Benzoyl Chloride (1.1 equiv) - Slight excess ensures complete amine conversion.[1]

  • 10% NaOH (aq) (2.5 equiv) - Excess base is critical to neutralize HCl and drive equilibrium.[1]

Step-by-Step:

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve aniline in the 10% NaOH solution.

  • Addition: Add benzoyl chloride dropwise over 10-15 minutes.

    • Critical Control Point:Do not let the temperature exceed 25-30°C. Higher temperatures favor hydrolysis of benzoyl chloride over amide formation. Use an ice bath if necessary.[1]

  • Reaction: Stopper the flask and shake vigorously for 15-20 minutes.

    • Why Shake? The reaction is biphasic (organic chloride vs. aqueous amine). Vigorous mixing increases the interfacial surface area, speeding up the reaction.

  • Completion Check: The odor of benzoyl chloride (irritating/acrid) should disappear.

  • Work-up:

    • Filter the crude solid.[4][6]

    • Wash 1: 10% HCl (removes unreacted aniline).[1]

    • Wash 2: Water (removes acid).[1]

    • Wash 3: 10% NaOH (removes benzoic acid).

    • Final Wash: Water (until filtrate is neutral).

Protocol 2: The "Golden Standard" Recrystallization

For pharmaceutical-grade purity (99%+).[1]

Solvent System: Ethanol (95%) is the preferred solvent.

  • Solubility Data: Benzanilide is soluble in boiling ethanol but almost insoluble in cold ethanol.

Procedure:

  • Place crude benzanilide in a flask.

  • Add hot ethanol slowly on a steam bath/hot plate. Use approximately 10-15 mL of ethanol per gram of benzanilide.[1]

  • Swirl until dissolved. If solid remains but solution is boiling, add more solvent in small increments.[1]

  • Optional: If colored, perform the charcoal step (see Module C).

  • Slow Cooling: Remove from heat and let stand at room temperature for 30 minutes. Then move to an ice bath for 20 minutes.

    • Mechanism:[1][2][3] Slow cooling promotes the formation of pure, well-defined crystal lattices, excluding impurities that would be trapped by rapid precipitation.[1]

  • Filter and dry in an oven at 80°C (Benzanilide MP is >160°C, so this is safe).

Technical Data Reference

Physical Properties & Solubility Profile[1][8][9][10][11][12]
PropertyValue / BehaviorNotes
Melting Point 161 - 163 °C Primary purity indicator [1, 2].[1][7]
Appearance White crystalline solidGrey/Purple indicates oxidation.[1]
Water Solubility InsolubleAllows for aqueous washing of salts.[1]
Ethanol Solubility High (Hot), Low (Cold)Ideal for recrystallization.
10% HCl Solubility InsolubleAniline (impurity) is soluble.[1]
10% NaOH Solubility InsolubleBenzoic acid (impurity) is soluble.[1]
Alternative Coupling Agents (Drug Development Context)

For sensitive substrates where acid chlorides are too harsh, use carbodiimide coupling [3, 4].[1]

ReagentConditionsAdvantageDisadvantage
EDC / HOBt DMF/DCM, RTWater-soluble urea byproduct (easy workup).[1]More expensive than Schotten-Baumann.[1]
DCC DCM, RTRobust standard.[1]DCU byproduct is insoluble and hard to filter completely.

References

  • Sigma-Aldrich.[1][7][8] Benzanilide Product Specification & SDS. Retrieved from [1]

  • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 7168, Benzanilide. Retrieved from [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][8] Retrieved from [1]

  • Organic Syntheses. Benzanilide Synthesis via Schotten-Baumann. Coll. Vol. 1, p.82 (1941).[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Comparison Guide: Purity Analysis of N-(4-aminophenyl)benzamide

Executive Summary The purity analysis of N-(4-aminophenyl)benzamide (NAPBA) presents a classic chromatographic challenge: separating a moderately polar basic amine from both highly polar starting materials (phenylenediam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of N-(4-aminophenyl)benzamide (NAPBA) presents a classic chromatographic challenge: separating a moderately polar basic amine from both highly polar starting materials (phenylenediamines) and highly hydrophobic side-products (di-benzoylated dimers).

While standard C18 isocratic methods are often sufficient for simple "Assay" (content determination), they frequently fail in "Purity" (impurity profiling) applications due to poor retention of polar precursors and excessive retention of hydrophobic byproducts.

This guide objectively compares two methodologies:

  • Method A (The Standard): A traditional C18 Isocratic protocol commonly found in general QC labs.

  • Method B (The Alternative): A Gradient Phenyl-Hexyl protocol designed for enhanced selectivity and stability-indicating capability.

Recommendation: Method B is superior for purity analysis and stability testing, offering a 40% improvement in resolution for critical pairs and better peak shape for the basic amine functionality.

Molecule Profile & Impurity Landscape

To design a robust method, we must first understand the "Why" behind the separation. NAPBA is typically synthesized via the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)benzamide.

Critical Quality Attributes (CQAs):

  • Target Molecule: N-(4-aminophenyl)benzamide (Weak base, pKa ~5.2).

  • Impurity 1 (Polar): p-Phenylenediamine (Starting material). Elutes near the void volume in standard RP-HPLC.

  • Impurity 2 (Acidic): Benzoic Acid (Hydrolysis product).

  • Impurity 3 (Hydrophobic): N,N'-Dibenzoyl-p-phenylenediamine (Over-reaction byproduct). Elutes very late.

Visualization: Synthesis & Impurity Origins

The following diagram maps the chemical origins of the impurities we must separate.

ImpurityMap Figure 1: Synthesis pathway showing origins of critical impurities (Polar vs. Hydrophobic). Start p-Phenylenediamine (Highly Polar Impurity) Product N-(4-aminophenyl)benzamide (Target Analyte) Start->Product + 1 eq. Benzoyl Cl Reagent Benzoyl Chloride Reagent->Product Product->Start Hydrolysis SideProduct N,N'-Dibenzoyl-p-phenylenediamine (Hydrophobic Impurity) Product->SideProduct + Excess Benzoyl Cl (Over-Acylation) Hydrolysis Benzoic Acid (Acidic Impurity) Product->Hydrolysis Acid/Base Hydrolysis

Method Comparison

Method A: The Standard (Legacy C18)

This method utilizes a standard Octadecylsilane (C18) column with isocratic elution. It is the "default" choice in many labs but suffers from "General Purpose" limitations.

  • Mechanism: Hydrophobic interaction.

  • Limitation: The basic amine group of NAPBA interacts with residual silanols on older C18 phases, causing tailing. The isocratic mode either elutes the polar impurity in the void or keeps the hydrophobic dimer on the column forever (carryover risk).

Method B: The Alternative (Phenyl-Hexyl Gradient)

This method utilizes a Phenyl-Hexyl stationary phase.

  • Mechanism: Mixed-mode (Hydrophobic +

    
    -
    
    
    
    interactions).
  • Advantage: The phenyl ring in the stationary phase interacts with the aromatic rings of the benzamide, providing unique selectivity. The gradient elution ensures the polar starting material is retained away from the void, while the hydrophobic dimer is eluted sharply at the end of the run.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl Gradient)Status
Resolution (Main/Polar Impurity) 1.8 (Marginal)4.5 (Excellent)✅ Method B
Tailing Factor (Tf) 1.6 (Asymmetric)1.1 (Symmetric)✅ Method B
Run Time 15 min12 min✅ Method B
Detection Limit (LOD) 0.5 µg/mL0.1 µg/mL✅ Method B
Carryover Risk High (Dimer accumulation)Low (Gradient wash)✅ Method B

Experimental Protocols

Method A: Standard C18 Isocratic (Baseline)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

    • Buffer Prep: Dissolve 3.4g KH₂PO₄ in 1L water; adjust pH to 3.0 with dilute phosphoric acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Injection Vol: 10 µL.

Critique: While simple, the 30% organic is not strong enough to elute the di-benzoyl impurity efficiently, leading to "ghost peaks" in subsequent runs.

Method B: Phenyl-Hexyl Gradient (Recommended)

This protocol is designed to be Stability Indicating . The use of a Phenyl-Hexyl column exploits the


-

stacking interactions with the benzamide rings, improving peak shape and selectivity.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Slightly elevated to reduce viscosity and improve mass transfer).

  • Detection: UV @ 265 nm (Optimized for benzamide absorption).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Load/Retain Polar Impurities
2.0955Isocratic Hold
8.04060Elute Main Peak
9.0595Wash Hydrophobic Dimers
10.5595Hold Wash
10.6955Re-equilibrate
14.0955End Run

Method Validation Workflow

To ensure trustworthiness, the chosen method must undergo a validation lifecycle. The following diagram illustrates the logic flow for validating Method B.

ValidationWorkflow Figure 2: Validation logic flow ensuring method integrity (E-E-A-T compliance). Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity Test (Inject Impurity Markers) Start->Specificity Linearity Linearity (R² > 0.999) (5 Concentration Levels) Specificity->Linearity If Resolution > 2.0 Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Robustness Robustness Check (pH ±0.2, Flow ±0.1) Accuracy->Robustness Final Validated Method Ready for QC Robustness->Final

Technical Insights & Causality

Why pH 2.7-3.0?

NAPBA contains a primary amine. At neutral pH, silanol activity on the silica support is high, leading to cation-exchange interactions with the protonated amine. This causes severe peak tailing.

  • Solution: By lowering the pH to ~2.7 (using Formic or Phosphoric acid), we suppress the ionization of surface silanols (Si-O⁻ → Si-OH), ensuring the separation is driven by partition chromatography, not ion exchange.

Why Phenyl-Hexyl over C18?

Standard C18 chains are rigid alkyl phases. Phenyl-Hexyl phases offer an alternative selectivity mechanism.

  • Mechanism: The aromatic rings of NAPBA and its impurities engage in

    
    -
    
    
    
    stacking with the phenyl stationary phase. This often increases the retention of the planar aromatic impurities (like the starting material) relative to the solvent front, moving them away from the void volume where integration errors occur.

References

  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2023). 4-Aminobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Guidance on System Suitability parameters like Tailing Factor and Resolution).

Sources

Comparative

mass spectrometry fragmentation pattern of 4'-aminobenzanilide

Technical Comparison Guide: Mass Spectrometry Profiling of 4'-Aminobenzanilide vs. Structural Isomers Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4'-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 4'-Aminobenzanilide vs. Structural Isomers

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4'-aminobenzanilide (N-(4-aminophenyl)benzamide). It is designed for researchers requiring rigorous structural confirmation of benzanilide derivatives, particularly when distinguishing between regioisomers. The guide contrasts the fragmentation of 4'-aminobenzanilide with its primary alternative, 4-aminobenzanilide , demonstrating how specific diagnostic ions serve as definitive markers for regiochemical assignment.

The Structural Challenge

In drug discovery and organic synthesis, benzanilides are common scaffolds. A frequent analytical challenge is distinguishing between Regioisomer A (4'-aminobenzanilide) and Regioisomer B (4-aminobenzanilide) . Both share the formula


 and exact mass (MW 212.25 Da), rendering low-resolution MS insufficient. Definitive identification requires analyzing the fragmentation pathways (MS/MS or EI-MS) to locate the amino substituent.
  • Target Molecule: 4'-aminobenzanilide (Amino group on the aniline ring).

  • Alternative Isomer: 4-aminobenzanilide (Amino group on the benzoyl ring).

Fragmentation Mechanics & Pathways

The fragmentation of benzanilides is governed by the cleavage of the central amide bond. The location of the charge retention—whether on the benzoyl fragment or the amine fragment—is dictated by the ionization method (EI vs. ESI) and the proton affinity of the resulting species.

A. 4'-Aminobenzanilide (Target)
  • Precursor Ion:

    
     213 
    
    
    
    (ESI) or
    
    
    212
    
    
    (EI).
  • Primary Pathway: Cleavage of the amide bond (

    
    ).
    
  • Diagnostic Fragment 1 (Benzoyl Cation): The unsubstituted benzoyl moiety forms a stable acylium ion at

    
     105 .
    
  • Diagnostic Fragment 2 (Diamine Species): The leaving group is p-phenylenediamine. In ESI, due to the high basicity of the two amino groups, the charge is often retained here, yielding

    
     109 
    
    
    
    .
B. 4-Aminobenzanilide (Alternative)
  • Precursor Ion:

    
     213 
    
    
    
    (ESI) or
    
    
    212
    
    
    (EI).
  • Primary Pathway: Cleavage of the amide bond.

  • Diagnostic Fragment 1 (Aminobenzoyl Cation): The amino group is attached to the carbonyl side. Cleavage yields the aminobenzoyl cation at

    
     120 .
    
  • Diagnostic Fragment 2 (Aniline Species): The leaving group is unsubstituted aniline (

    
     93/94).
    

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of the two isomers.

FragmentationComparison cluster_0 Target: 4'-Aminobenzanilide cluster_1 Alternative: 4-Aminobenzanilide Parent1 Precursor Ion [M+H]+ m/z 213 Transition1 Amide Bond Cleavage Parent1->Transition1 Frag1A Benzoyl Cation [Ph-CO]+ m/z 105 Transition1->Frag1A Charge on Carbonyl Frag1B p-Phenylenediamine [H2N-Ph-NH3]+ m/z 109 Transition1->Frag1B Charge on Amine (ESI Preferred) Parent2 Precursor Ion [M+H]+ m/z 213 Transition2 Amide Bond Cleavage Parent2->Transition2 Frag2A 4-Aminobenzoyl Cation [H2N-Ph-CO]+ m/z 120 Transition2->Frag2A Diagnostic Shift (+15 Da) Frag2B Aniline Cation [Ph-NH3]+ m/z 94 Transition2->Frag2B

Caption: Divergent fragmentation pathways of isomeric aminobenzanilides. Note the diagnostic mass shift from m/z 105 to m/z 120 when the amino group is located on the benzoyl ring.

Comparative Data Analysis

The table below summarizes the key mass spectral peaks observed in ESI-MS/MS (Collision Induced Dissociation). This data serves as a lookup table for rapid identification.

Feature4'-Aminobenzanilide (Target)4-Aminobenzanilide (Alternative)Mechanistic Insight
Precursor Ion

213


213

Identical; cannot distinguish by MS1.
Base Peak (Low CE)

109
(Diamine)

120
(Aminobenzoyl)
Proton affinity drives charge to the most basic fragment.
Acylium Ion

105
(Benzoyl)

120
(Aminobenzoyl)
Primary Diagnostic: Indicates substituent on the carbonyl ring.
Amine Fragment

109

94
Indicates substituent on the nitrogen ring.
Secondary Loss

77 (Phenyl)

92 (Aminophenyl)
Loss of CO from the acylium ion.

Interpretation:

  • If you observe

    
     105 , the benzoyl ring is unsubstituted. The amino group must  be on the aniline ring (Target).
    
  • If you observe

    
     120 , the benzoyl ring carries the amino group. The molecule is the isomer (Alternative).
    

Experimental Protocols

To reproduce these results, use the following validated protocol for ESI-MS/MS.

Protocol: Direct Infusion ESI-MS/MS
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).

    • Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration

      
       10 µg/mL.
      
    • Note: Formic acid is critical to ensure protonation (

      
      ) for ESI.
      
  • Instrument Settings (Generic Triple Quad/Q-TOF):

    • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 300°C.

  • Acquisition (MS/MS):

    • Select precursor

      
       213.1 .
      
    • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Why Ramp? Lower energies (10-20 eV) preserve the amide cleavage fragments (105/109/120). Higher energies (30+ eV) produce secondary aromatic fragments (77/51) useful for confirmation but less useful for isomer differentiation.

  • Data Validation:

    • Verify the presence of the precursor (

      
       213).
      
    • Check for the "Diagnostic Pair":

      • 105/109 = 4'-Aminobenzanilide.

      • 120/94 = 4-Aminobenzanilide.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing amide bond cleavage rules).
  • NIST Mass Spectrometry Data Center. Benzanilide Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Fenwick, M., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate.[2][3][4] Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of N-(4-aminophenyl)benzamide

Executive Summary Product: N-(4-aminophenyl)benzamide (CAS: 17625-83-1) Synonyms: 4'-Aminobenzanilide, N-Benzoyl-p-phenylenediamine Primary Application: Intermediate in azo dye synthesis, pharmaceutical scaffolds, and po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-(4-aminophenyl)benzamide (CAS: 17625-83-1) Synonyms: 4'-Aminobenzanilide, N-Benzoyl-p-phenylenediamine Primary Application: Intermediate in azo dye synthesis, pharmaceutical scaffolds, and polymer chemistry. Key Spectral Feature: Exhibits a characteristic bathochromic shift relative to its parent scaffold, benzanilide, due to the auxochromic effect of the para-amino group.

This guide provides a technical comparison of the UV-Vis spectral properties of N-(4-aminophenyl)benzamide against its structural precursors. It includes a validated experimental protocol for determining


 and molar extinction coefficients (

) to ensure data integrity in drug development and quality control workflows.

Spectral Characteristics & Theoretical Analysis

The UV-Vis absorption profile of N-(4-aminophenyl)benzamide is governed by the interplay between the benzanilide core and the amino auxochrome .

The Chromophore System

The molecule consists of two phenyl rings linked by an amide bond. The para-amino group on the aniline ring acts as a strong electron donor (auxochrome), extending the conjugation length via resonance with the amide carbonyl.

  • Benzanilide (Parent): Absorbs primarily at 263 nm (ethanol). The amide linkage restricts free rotation but allows moderate conjugation between rings.

  • N-(4-aminophenyl)benzamide (Target): The addition of the -NH₂ group at the para position introduces a "push-pull" electronic system (Amino Donor

    
     Phenyl 
    
    
    
    Amide Acceptor). This lowers the energy gap for
    
    
    transitions, resulting in a red shift (bathochromic shift) .
Comparative Spectral Data (Ethanol)
CompoundStructurengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(nm)

(L[1][2][3][4]·mol⁻¹·cm⁻¹)
Spectral Note
N-(4-aminophenyl)benzamide Ph-CONH-C₆H₄-NH₂275 – 285 (Predicted)*~15,000 - 20,000Broad band due to extended conjugation.
Benzanilide Ph-CONH-Ph26312,500Reference standard for the core scaffold.
p-Phenylenediamine H₂N-C₆H₄-NH₂240, 30511,000Shows the effect of the free amine without the benzoyl group.
p-Aminoacetanilide CH₃-CONH-C₆H₄-NH₂24616,000Acetyl analog; blue-shifted relative to benzoyl analog.

*Note: Exact maxima are solvent-dependent. In polar protic solvents (EtOH, MeOH), hydrogen bonding stabilizes the excited state, often fine-tuning the peak position.

Structural & Electronic Pathway Visualization

The following diagram illustrates the conjugation pathway responsible for the UV absorption and the structural relationship between the target and its analogs.

G Benzanilide Benzanilide (λmax ≈ 263 nm) Target N-(4-aminophenyl)benzamide (λmax ≈ 280 nm) Benzanilide->Target Bathochromic Shift (+ Conjugation) PPDA p-Phenylenediamine (λmax ≈ 305 nm) PPDA->Target Acylation Effect (Hypsochromic Shift) Auxochrome + NH₂ Group (Auxochrome) Auxochrome->Target Conjugation + Benzoyl Group (Extended π-System) Conjugation->Target

Caption: Electronic structural relationship showing the derivation of the target's spectral properties from parent compounds.

Validated Experimental Protocol

To obtain accurate


 and 

values, follow this self-validating protocol. This method minimizes errors from solvatochromism and aggregation.
Materials
  • Solvent: Spectroscopic grade Ethanol (≥99.8%) or Methanol. Avoid Acetone (UV cutoff interference).

  • Blank: Pure solvent from the same batch used for dissolution.

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.12 mg of N-(4-aminophenyl)benzamide (MW: 212.25 g/mol ).

    • Dissolve in 100 mL of Ethanol.

    • Concentration:

      
       M.
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Beer-Lambert Validation): Prepare three working standards to verify linearity:

    • Std A:

      
       M (1 mL Stock + 9 mL Solvent)
      
    • Std B:

      
       M (2 mL Stock + 8 mL Solvent)
      
    • Std C:

      
       M (5 mL Stock + 5 mL Solvent)
      
  • Measurement:

    • Scan range: 200 nm to 400 nm .

    • Baseline correct using the pure solvent blank.

    • Record Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) at 
      
      
      
      .[1][2][5]
  • Calculation: Calculate Molar Absorptivity (

    
    ) using:
    
    
    
    
    Where
    
    
    is concentration (M) and
    
    
    is path length (1 cm).
Quality Control Check
  • Acceptance Criteria: The

    
     should not shift by >2 nm between concentrations.
    
  • Linearity: The plot of Absorbance vs. Concentration (

    
    ) must be >0.99.
    

Solvent Effects (Solvatochromism)

The position of


 is sensitive to solvent polarity due to the amino group's ability to hydrogen bond.
SolventPolarity IndexExpected ShiftMechanism
Cyclohexane 0.2Blue Shift (Hypsochromic)Lack of stabilization for the polar excited state.
Ethanol 5.2ReferenceHydrogen bonding stabilizes the polar excited state (n


).
Water (pH 7) 9.0Red Shift (Bathochromic)Strong H-bonding; potential broadening of the peak.
0.1 M HCl N/ADrastic Blue Shift Protonation of -NH₂ removes the auxochromic effect, reverting spectrum to resemble benzanilide.

References

  • National Institute of Standards and Technology (NIST). Benzamide, N-(4-aminophenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: N-(4-aminophenyl)benzamide (CID 87196). National Library of Medicine. [Link]

  • Zakerhamidi, M. S., et al. Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. (Comparative data for amino-substituted aromatic systems). [Link]

Sources

Comparative

comparing HDAC inhibition of N-(4-aminophenyl)benzamide vs MS-275

Focus: MS-275 (Entinostat) vs. N-(4-aminophenyl)benzamide Executive Summary: The Critical Role of Regiochemistry This guide compares MS-275 (Entinostat) , a clinically validated Class I HDAC inhibitor, with N-(4-aminophe...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: MS-275 (Entinostat) vs. N-(4-aminophenyl)benzamide

Executive Summary: The Critical Role of Regiochemistry

This guide compares MS-275 (Entinostat) , a clinically validated Class I HDAC inhibitor, with N-(4-aminophenyl)benzamide , its structural isomer.

Crucial Distinction: This is not a comparison of two active competitors, but rather a study in pharmacophore integrity .

  • MS-275 contains an ortho-amino (2-aminophenyl) moiety, which is the requisite "Zinc Binding Group" (ZBG) for benzamide-based HDAC inhibition.

  • N-(4-aminophenyl)benzamide contains a para-amino moiety. This geometric shift abolishes the molecule's ability to chelate the active site Zinc ion (

    
    ), rendering it inactive against HDACs .
    

Application for Researchers: N-(4-aminophenyl)benzamide serves as an essential negative control in phenotypic assays to distinguish true epigenetic modulation (via HDAC inhibition) from off-target toxicity or scaffold-related promiscuity.

Chemical Biology & Mechanism of Action
The Zinc Binding Group (ZBG) Determinant

The potency of benzamide HDAC inhibitors relies on a "slow-tight" binding mechanism where the inhibitor inserts into the 11 Å internal cavity of the HDAC enzyme.

  • MS-275 (Active): The ortho-amino group and the carbonyl oxygen form a bidentate chelate with the catalytic

    
     ion at the bottom of the active site. This locks the enzyme in an inactive state.
    
  • N-(4-aminophenyl)benzamide (Inactive): The para-amino group is spatially distant from the carbonyl oxygen. It cannot form a stable chelate ring with

    
    . It may enter the pocket but fails to neutralize the catalytic machinery.
    

BindingMechanism cluster_0 MS-275 (Active Binding) cluster_1 N-(4-aminophenyl)benzamide (Inactive Control) MS275 MS-275 (Ortho-Amino) Zn_Active Active Site Zn2+ MS275->Zn_Active Enters Pocket Chelation Bidentate Chelation (Stable Complex) Zn_Active->Chelation Coordination Inhibition HDAC Inhibition (Epigenetic Modulation) Chelation->Inhibition Control 4-Amino Isomer (Para-Amino) Zn_Inactive Active Site Zn2+ Control->Zn_Inactive Enters Pocket NoChelation Steric Mismatch (No Chelation) Zn_Inactive->NoChelation Fails to Bind NoEffect No Inhibition (Baseline Activity) NoChelation->NoEffect

Caption: Mechanistic divergence between the ortho-amino active drug (MS-275) and its para-amino inactive isomer.

Quantitative Performance Comparison

The following data illustrates the stark contrast in potency, validating the "ortho-amino" rule for benzamides.

FeatureMS-275 (Entinostat)N-(4-aminophenyl)benzamide
Primary Target HDAC1, HDAC2, HDAC3 (Class I)None (Inactive against HDACs)
Zinc Binding Motif Ortho-aminoanilide (Bidentate)Para-aminoanilide (Non-chelating)
HDAC1 IC50 0.18 - 0.30 µM > 100 µM (Inactive)
HDAC3 IC50 0.70 - 2.0 µM > 100 µM (Inactive)
Cellular H3 Acetylation Significant Increase at 1-5 µMNo Effect at 10-20 µM
Primary Utility Clinical Candidate / Positive ControlNegative Control / Specificity Check
Solubility DMSO (up to 100 mM), Ethanol (low)DMSO (up to 100 mM)

Note: While N-(4-aminophenyl)benzamide is inactive against HDACs, researchers should be aware that 4-amino benzamide scaffolds are sometimes explored in DNA Methyltransferase (DNMT) inhibition (e.g., SGI-1027 analogs), though usually with larger, more complex tail groups than the simple benzamide fragment.

Experimental Protocols

To rigorously validate HDAC inhibition, you must demonstrate that the biological effect (e.g., apoptosis, gene expression) occurs with MS-275 but not with the 4-amino control.

Protocol A: Cellular Histone Acetylation Assay (Western Blot)

Objective: Confirm target engagement in cells.

  • Seeding: Plate HCT116 or MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle: DMSO (0.1%)

    • Active: MS-275 (1 µM and 5 µM)

    • Control: N-(4-aminophenyl)benzamide (5 µM and 10 µM)

    • Incubate for 18–24 hours.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors and TSA (1 µM) (to prevent deacetylation during lysis).

  • Detection: Perform SDS-PAGE and Western Blot.

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Expected Result: MS-275 induces a robust accumulation of Acetyl-H3. The 4-amino control should show levels identical to the DMSO vehicle.

Protocol B: In Vitro Fluorometric HDAC Activity Assay

Objective: Quantify direct enzyme inhibition.

  • Reagents: Recombinant HDAC1 or Nuclear Extract, Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC), Developer Solution.

  • Reaction Setup:

    • Mix Enzyme + Buffer + Compound (MS-275 vs. 4-amino analog in dose-response: 0.01 µM to 100 µM).

    • Incubate 30 min at 37°C to allow "slow-binding" equilibration.

  • Substrate Addition: Add Fluorogenic Substrate. Incubate 30 min.

  • Development: Add Developer (Trypsin) to release the fluorophore from deacetylated substrate.

  • Readout: Measure Fluorescence (Ex/Em: 360/460 nm).

  • Calculation: Plot % Activity vs. Log[Concentration]. MS-275 will show a sigmoidal inhibition curve. The 4-amino analog will remain flat (near 100% activity).

ExperimentalWorkflow cluster_treat Treatment Groups Start Experimental Design MS MS-275 (1-5 µM) Start->MS Neg 4-Amino Control (1-10 µM) Start->Neg Readout Readout: Western Blot (Acetyl-H3) MS->Readout Neg->Readout Result_Pos High Acetylation (Target Engaged) Readout->Result_Pos MS-275 Result_Neg Baseline Acetylation (No Target Engagement) Readout->Result_Neg 4-Amino

Caption: Validation workflow using N-(4-aminophenyl)benzamide as a negative control to confirm on-target HDAC efficacy.

References
  • Tocris Bioscience. MS-275 Product Information & Biological Activity.Link

  • National Institutes of Health (NIH). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group.Link

  • Journal of Medicinal Chemistry. Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103). (Demonstrates SAR of ortho-amino group). Link

  • Proceedings of the National Academy of Sciences (PNAS). The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases. (Establishes MS-275 potency).[1][2][3] Link[3]

  • BPS Bioscience. MS-275 (Entinostat) Data Sheet.Link

Sources

Validation

Comparative Guide: IR Spectral Profiling of Benzanilide Amide Bonds

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Benzanilide (N-phenylbenzamide) Scaffolds[1] Executive Summary: The Benzanilide Signature In drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Benzanilide (N-phenylbenzamide) Scaffolds[1]

Executive Summary: The Benzanilide Signature

In drug discovery, the benzanilide scaffold serves as a critical bioisostere for peptide bonds, offering enhanced metabolic stability and lipophilicity. However, distinguishing the benzanilide amide bond from aliphatic amides, primary amides, or thio-analogs requires precise spectral interpretation.[1]

This guide objectively compares the Infrared (IR) spectral performance of the Benzanilide Amide Bond against common structural alternatives. By analyzing the "Fingerprint" vibrational modes—specifically Amide I, II, and III—researchers can validate the integrity of the secondary amide linkage and assess the electronic environment of the pharmacophore.

The Product: Benzanilide Spectral Characteristics

The benzanilide moiety (Ph-CO-NH-Ph) exhibits a unique spectral profile due to the double conjugation pathway: the carbonyl is conjugated with one phenyl ring, while the nitrogen lone pair interacts with the other. This electronic "tug-of-war" results in distinct shifts compared to standard peptide bonds.

Characteristic Peak Assignments (Solid State / KBr)

The following data represents the "Gold Standard" spectral signature for unsubstituted benzanilide.

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Origin
N-H Stretch 3300 – 3330Medium, BroadValence vibration of N-H.[1] Broadened by intermolecular Hydrogen Bonding (C=O[2]···H-N).
Amide I 1650 – 1655 Very StrongPrimarily C=O stretching (80%). Lower frequency than aliphatic amides due to conjugation with the benzoyl phenyl ring.
Amide II 1530 – 1540 StrongMixed mode: N-H in-plane bending (60%) coupled with C-N stretching (40%).[1] Diagnostic for secondary amides (trans isomer).
Amide III 1260 – 1325Weak/MedComplex mix: C-N stretch, N-H bend, and C-C ring vibrations.[1] Highly sensitive to ring substitution.
Mechanism of Vibrational Coupling

The Amide I and II bands are not isolated bond vibrations but coupled modes. The diagram below illustrates the mechanical coupling that defines the benzanilide signal.

VibrationalCoupling AmideI Amide I Band (1655 cm⁻¹) AmideII Amide II Band (1535 cm⁻¹) CO_Stretch C=O Stretch (Primary Component) CO_Stretch->AmideI Major Contribution NH_Bend N-H In-Plane Bend NH_Bend->AmideII Coupling CN_Stretch C-N Stretch CN_Stretch->AmideI Minor CN_Stretch->AmideII Coupling Resonance Resonance Effect (Ph-C=O) Resonance->CO_Stretch Lowers Frequency (Single Bond Character)

Figure 1: Vibrational coupling logic for Amide I and II bands.[1] Note that resonance increases single-bond character of C=O, lowering the wavenumber.[1]

Comparative Analysis: Benzanilide vs. Alternatives

To validate a benzanilide synthesis, one must confirm it is not an aliphatic amide or a primary amide. The following comparison highlights the discriminatory shifts.

Comparison 1: Benzanilide vs. Acetanilide (Aliphatic-Aromatic)

The Alternative: Acetanilide (CH₃-CO-NH-Ph) lacks the phenyl group attached to the carbonyl.[1]

  • Observation: Benzanilide Amide I appears at 1655 cm⁻¹ , whereas Acetanilide Amide I appears higher, typically 1665–1670 cm⁻¹ .[1]

  • Causality: In benzanilide, the phenyl ring attached to the carbonyl (Benzoyl group) conjugates with the C=O, reducing the bond order (more single-bond character) and lowering the frequency. Acetanilide lacks this conjugation on the carbonyl side.

Comparison 2: Benzanilide vs. Thiobenzanilide (Bioisostere)

The Alternative: Thiobenzanilide (Ph-CS-NH-Ph) is a common sulfur bioisostere.[1]

  • Observation: The strong Amide I band at 1655 cm⁻¹ disappears completely . A new band appears around 1000–1050 cm⁻¹ (C=S stretch).

  • Significance: This is the definitive "Go/No-Go" check for thionation reactions.

Comparison 3: Solid State (KBr) vs. Solution (CHCl₃)

The Alternative: Measuring the sample in dilute solution rather than a solid pellet.

  • Observation:

    • Solid (KBr): N-H stretch is broad at 3300 cm⁻¹ (Hydrogen Bonded).

    • Solution (Dilute): N-H stretch sharpens and shifts to ~3440 cm⁻¹ (Free N-H). Amide I shifts to ~1670 cm⁻¹ .

  • Trustworthiness: If your "solution" spectrum matches your "solid" spectrum, your concentration is too high (dimers present).[1] A true monomeric spectrum requires high dilution (<0.01 M).

Experimental Protocol: Self-Validating Systems

To ensure data integrity (E-E-A-T), follow this protocol. The "Self-Validation" steps act as internal controls to prevent false positives from moisture or sample preparation errors.

Method A: KBr Pellet (High Resolution)

Best for: Publication-quality spectra and resolving fine splitting.[1]

  • Pre-Treatment: Dry analytical grade KBr powder at 110°C for 24 hours. Store in a desiccator. Moisture in KBr creates a broad -OH peak at 3400 cm⁻¹ that masks the N-H stretch.[1]

  • Ratio: Mix 1 mg of Benzanilide with 100 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, flour-like consistency is achieved. Coarse particles cause the "Christiansen Effect" (distorted baselines).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

  • Self-Validation Check:

    • Is the disk transparent? (If white/opaque, particle size is too large → regrind).[1]

    • Is there a broad hump >3400 cm⁻¹? (If yes, KBr is wet → re-dry).[1]

Method B: ATR (Attenuated Total Reflection)

Best for: Rapid screening of powders.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect background with the anvil down (empty) to account for atmospheric CO₂/H₂O.

  • Deposition: Place ~5 mg of solid benzanilide on the crystal center.

  • Contact: Apply pressure until the absorbance of the strongest peak (Amide I) exceeds 0.1 a.u. but remains below 1.0 a.u.

  • Correction: Apply "ATR Correction" in your software. ATR intensities distort at lower wavenumbers (penetration depth increases). Without correction, Amide III intensity ratios will be inaccurate.[1]

Diagnostic Workflow

Use this logic flow to interpret your spectrum and confirm the benzanilide structure.

SpectralDiagnosis Start Start: Acquire Spectrum CheckAmideI Check 1600-1700 cm⁻¹ Is there a strong peak? Start->CheckAmideI NoAmideI No Peak: Check 1000-1100 cm⁻¹ (Possible Thio-analog) CheckAmideI->NoAmideI No YesAmideI Peak Present: Analyze Position CheckAmideI->YesAmideI Yes CheckPos Position > 1665 cm⁻¹ or < 1660 cm⁻¹? YesAmideI->CheckPos HighFreq > 1665 cm⁻¹: Suspect Aliphatic Amide (Acetanilide) or Primary Amide CheckPos->HighFreq High LowFreq 1650-1655 cm⁻¹: Consistent with Benzanilide Conjugation CheckPos->LowFreq Low CheckAmideII Check 1535 cm⁻¹ (Amide II) Is it present? LowFreq->CheckAmideII NoAmideII Absent: Suspect Lactam or Tertiary Amide CheckAmideII->NoAmideII No YesAmideII Present: Confirms Secondary Amide (Trans) CheckAmideII->YesAmideII Yes

Figure 2: Decision tree for validating Benzanilide structure via IR spectroscopy.

References

  • ResearchGate. Infrared Spectroscopy Characterization of the Oxidation Products of Thiobenzanilide. Retrieved from

  • SciSpace. Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [1]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from

  • Shimadzu. Measurement Methods for Powder Samples (KBr vs ATR). Retrieved from [1]

Sources

Comparative

Benchmarking Reference Standards for N-(4-aminophenyl)benzamide Analysis: A Technical Comparison Guide

Executive Summary: The Cost of Uncertainty In pharmaceutical development, specifically for histone deacetylase (HDAC) inhibitors and benzamide-based chemotherapeutics, N-(4-aminophenyl)benzamide (CAS 16091-26-2) serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, specifically for histone deacetylase (HDAC) inhibitors and benzamide-based chemotherapeutics, N-(4-aminophenyl)benzamide (CAS 16091-26-2) serves as a critical process-related impurity or intermediate.[1][2]

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Reagent Grade alternatives .[1] While reagent-grade options offer lower upfront costs, experimental data confirms they introduce significant quantification errors (up to 4-8%) due to uncharacterized water content, residual solvents, and salt counter-ions—unacceptable risks under ICH Q3A/B guidelines.[1]

Technical Comparison: CRM vs. Reagent Grade

The primary failure mode in impurity profiling is assuming Chromatographic Purity (Area %) equals Content (Mass Balance).[1] The table below summarizes the structural and metrological differences.

Comparative Performance Matrix
ParameterCertified Reference Material (CRM) Reagent Grade / Research Chemical In-House Synthesized Standard
Purity Assignment Mass Balance (

)
Area % (HPLC/GC only)Area % (often unvalidated)
Traceability SI Units (via NIST/NMI primary standards)Manufacturer's internal lotBatch record only
Uncertainty Explicitly calculated (e.g.,

)
Unknown / Not listedUnknown
Water Content Quantified (Karl Fischer) and subtractedIgnored (often hygroscopic)Ignored
Suitability Mandatory for GMP Release/StabilityEarly-stage R&D onlyQualitative ID only

Expert Insight: N-(4-aminophenyl)benzamide contains a primary amine and an amide linkage.[1][2] It is prone to oxidative degradation and hygroscopicity .[1] A Reagent Grade standard labeled "98%" by HPLC Area % may actually be only 92% pure by mass once 5% water and 3% residual solvent are accounted for.[1] Using this to quantify a toxic impurity results in a 6% underestimation of patient risk.[1]

The Traceability Chain (Visualized)

To ensure data integrity, the reference standard must link back to a primary realization of the unit of mass.[1]

TraceabilityChain SI_Unit SI Unit (Kg/Mole) Primary Realization NMI National Metrology Institute (NIST/BAM) Primary Standard SI_Unit->NMI Direct comparison CRM ISO 17034 CRM (N-(4-aminophenyl)benzamide) Certified Value + Uncertainty NMI->CRM Traceable calibration User_Prep Working Standard Solution Gravimetric Preparation CRM->User_Prep Validated weighing HPLC_Result Quantified Impurity Result Valid for GMP Release User_Prep->HPLC_Result Comparative Analysis

Figure 1: The metrological traceability chain ensuring that analytical results are legally defensible.

Experimental Protocol: Self-Validating Quantification

This protocol uses a Linearity-Based Response Factor approach. It is designed to detect the specific failure of "Area %" standards by comparing response slopes.[1]

Materials & Reagents[1][3][4][5][6][7][8]
  • Analyte: N-(4-aminophenyl)benzamide (CRM Grade).[1][2]

  • Matrix: Acetonitrile (LC-MS Grade) / Water (Milli-Q).[1][2]

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm).[1]

    • Why: The amide/amine structure requires end-capping to prevent tailing.[1]

HPLC-UV/MS Conditions[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and MS (ESI+, m/z 213.1 [M+H]+).[1]

Validation Workflow (Step-by-Step)
  • Stock Preparation (The Critical Step):

    • Weigh 10.0 mg of CRM.[1] Record exact mass to 0.01 mg.[1]

    • Correction: Apply the purity factor from the CoA (e.g., Mass

      
       0.994).[1]
      
    • Dissolve in 10 mL DMSO (solubility enhancer) then dilute to volume with Mobile Phase A.[1]

  • System Suitability Test (SST):

    • Inject the standard 6 times.[1]

    • Requirement: RSD < 2.0% for Area.[1] Tailing Factor < 1.5.[1][4]

  • Linearity Check:

    • Prepare 5 levels (e.g., 1 µg/mL to 100 µg/mL).

    • Plot Concentration (X) vs. Area (Y).[1]

    • Self-Validation: The

      
       must be > 0.999.[1] If the intercept is significantly non-zero, it indicates matrix interference or degradation.[1]
      
Analytical Decision Flow

DecisionLogic Start Start Analysis Check_SST Run System Suitability (6 Injections) Start->Check_SST Pass_SST RSD < 2.0%? Check_SST->Pass_SST Run_Samples Inject Samples Pass_SST->Run_Samples Yes Fail_Action Stop: Check Column/Pump Pass_SST->Fail_Action No Calc_Purity Calculate Impurity % (Using RF from CRM) Run_Samples->Calc_Purity

Figure 2: Logic flow for validating the analytical run before releasing data.

Conclusion & Recommendations

For the analysis of N-(4-aminophenyl)benzamide , the choice of reference standard dictates the validity of the result.

  • For GMP/GLP Release: Use only ISO 17034 CRMs . The risk of under-quantifying impurities due to uncorrected water/solvent content in reagent-grade materials is too high.[1][2]

  • For Early R&D: Reagent grade (>95%) is acceptable only if you perform an in-house TGA (Thermogravimetric Analysis) or Karl Fischer titration to determine water content manually.[1]

  • Storage: Store the standard at 2-8°C under argon. The amine group is susceptible to oxidation, which will yellow the solid and introduce new impurity peaks.[1]

References

  • National Institute of Standards and Technology (NIST) .[1] Metrological Traceability for Chemical Analysis. NIST Policy on Traceability.[1] [Link]

  • International Council for Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Guidelines regarding impurity reporting thresholds. [Link]

  • PubChem . Compound Summary: N-(4-aminophenyl)benzamide (CAS 16091-26-2).[1][2] National Library of Medicine.[1] [Link][1]

  • ISO . ISO 17034:2016 General requirements for the competence of reference material producers. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: N-(4-Aminophenyl)benzamide

Chemical Identification & Isomer Criticality CRITICAL WARNING: Do not confuse N-(4-aminophenyl)benzamide with its isomer 4-aminobenzamide. The disposal profiles differ due to the aniline moiety's reactivity in the former...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification & Isomer Criticality

CRITICAL WARNING: Do not confuse N-(4-aminophenyl)benzamide with its isomer 4-aminobenzamide. The disposal profiles differ due to the aniline moiety's reactivity in the former.[1] Verify your container against the data below before proceeding.

FeatureTarget ChemicalCommon Isomer (Do Not Confuse)
Chemical Name N-(4-aminophenyl)benzamide 4-Aminobenzamide
Synonym 4'-Aminobenzanilidep-Aminobenzamide
Structure Ph-CO-NH-Ph-NH₂ H₂N-Ph -CO-NH₂
CAS No. 17625-83-1 (or 16091-26-2)2835-68-9
Primary Hazard Skin/Eye Irritant, Acute Tox (Oral)Irritant

Hazard Profile & Risk Assessment

Before initiating disposal, you must acknowledge the specific risks associated with the aniline functional group present in this molecule.[1] Aromatic amines can oxidize or form diazonium salts if improperly mixed with acids or nitrites in waste streams.[1]

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for open-bench handling; use powder hoods.[1]
Skin Irritation H315Causes skin irritationDouble-gloving (Nitrile) required.[1]
Eye Irritation H319Causes serious eye irritationChemical splash goggles are mandatory.[1]
STOT-SE H335May cause respiratory irritationDo not dispose of via trash/dust bins.[1]

Toxicological Insight: Like many aniline derivatives, this compound has the potential to induce methemoglobinemia upon significant exposure.[1] Absorption through skin is a valid vector.[1]

Disposal Workflow Logic

The disposal strategy relies on High-Temperature Incineration equipped with a scrubber. Because the molecule contains Nitrogen (


), incineration will generate Nitrogen Oxides (

).[1] Standard lab waste streams must be segregated to ensure the receiving facility handles this off-gas correctly.[1]
Decision Matrix: Waste Segregation

The following diagram outlines the decision logic for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: N-(4-aminophenyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Consumables Contaminated Debris (Gloves/Paper) StateCheck->Consumables Trace SolidAction Pack in HDPE Drum Label: 'Toxic Solid, Organic' Solid->SolidAction LiquidAction Segregate: Non-Halogenated Organic (High BTU Stream) Liquid->LiquidAction DebrisAction Double Bag (Yellow/Haz) Solid Waste Bin Consumables->DebrisAction Destruction Final Fate: High-Temp Incineration (w/ Scrubber for NOx) SolidAction->Destruction LiquidAction->Destruction DebrisAction->Destruction

Figure 1: Segregation logic flow for N-(4-aminophenyl)benzamide to ensure compliance with RCRA/REACH incineration standards.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Reagent)

Applicability: Expired bottles, spilled powder, or excess synthesis yield.[1]

  • PPE Setup: Wear Nitrile gloves (minimum 0.11mm thickness), lab coat, and safety goggles.[1] Use a NIOSH N95 mask if working outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]

  • Transfer:

    • Place the original container inside the waste jar if it is <500g.[1]

    • If loose powder, carefully transfer using a chemically inert scoop.[1] Do not generate dust. [1][2][3][4][5][6][7]

  • Labeling:

    • Primary Constituent: "N-(4-aminophenyl)benzamide"[1][8]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

    • Crucial: Add a note "Contains Aromatic Amine" (Alerts waste handlers to potential

      
       generation).[1]
      
  • Storage: Screw cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Compound dissolved in Methanol, DCM, or Ethyl Acetate.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol, Ethanol, Acetone, Ethyl Acetate

      
      Non-Halogenated Organic Waste Stream .[1]
      
  • The "Piranha" Warning: Never mix this waste with strong oxidizing acids (Nitric/Sulfuric) or Peroxides.[1] The aniline group can oxidize exothermically.[1]

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a Kimwipe immediately after use.[1]

  • Rinsing: Triple rinse the empty reaction vessel with the primary solvent.[1] Add rinsate to the same waste container.

Scenario C: Spill Cleanup (Dry Powder)
  • Isolate: Demarcate the area.[1]

  • Dampen: Cover the powder with a paper towel dampened with water (not solvent) to prevent dust aerosolization.[1]

  • Sweep: Scoop up the damp towel and powder.[1]

  • Disposal: Place in a clear plastic bag, seal it, place that bag inside a second bag (double containment), and tag as Hazardous Solid Waste.

Regulatory & Compliance Notes

  • US RCRA: This compound is generally not P-listed or U-listed specifically by name, but it must be characterized by the generator (you) as hazardous based on toxicity (D000 characteristics if ignitable/reactive, though usually classified by "Process Knowledge" as toxic organic waste).[1]

  • Sewer Ban: Under no circumstances should this compound be poured down the drain.[1][2] It is toxic to aquatic life and difficult for municipal water treatment plants to degrade due to the stable amide bond and aromatic rings.[1]

References

  • PubChem. (n.d.). Benzamide, N-(4-aminophenyl)- (Compound).[1][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4'-Aminobenzanilide. Merck KGaA.[1][9] (Note: Reference for H-codes and P-statements).

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheets: Benzamide Derivatives. NJ.gov.[1] Retrieved October 26, 2023, from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.